CCT3833
Description
Properties
Molecular Formula |
C18H17NO4S3 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
BAL3833; BAL-3833; BAL 3833; CCT3833; CCT-3833; CCT 3833.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
CCT3833: A Dual Inhibitor of RAF and SRC Pathways in KRAS-Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mutations in the KRAS oncogene are prevalent in a significant percentage of hard-to-treat cancers, including pancreatic, colorectal, and non-small-cell lung cancers.[1][2] For decades, KRAS has been considered an intractable target. The complexity of its downstream signaling and the rapid development of resistance through feedback mechanisms have rendered many therapeutic strategies ineffective.[1][2][3] CCT3833, a novel small-molecule inhibitor, offers a promising therapeutic strategy by simultaneously targeting two key downstream effectors of KRAS: the RAF and SRC kinases.[1][2][3][4] This dual-inhibition mechanism circumvents the paradoxical activation of the RAF/MEK/ERK pathway often seen with selective BRAF inhibitors and leads to significant anti-tumor activity in preclinical models of KRAS-mutant cancers.[5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound.
Mechanism of Action: Dual Inhibition of RAF and SRC
This compound (also known as BAL3833) is a "paradox-breaking" pan-RAF and SRC family kinase inhibitor.[5] Its primary mechanism involves binding to the inactive 'DFG-out' conformation of both BRAF and CRAF kinases, as well as SRC.[5][6] This dual targeting is critical for its efficacy in KRAS-mutant cancers where both the RAF-MEK-ERK and SRC signaling pathways are key drivers of cell proliferation and survival.[1][5]
By inhibiting both RAF and SRC, this compound effectively blocks two major downstream signaling cascades of mutant KRAS.[4] This simultaneous inhibition prevents the feedback reactivation of the MAPK pathway that often limits the efficacy of single-agent RAF or MEK inhibitors.[7] The inhibition of SRC further contributes to the anti-tumor effect, as SRC family kinases are involved in cell proliferation, survival, and invasion.[1]
Signaling Pathway Diagram
Caption: this compound mechanism of action in KRAS-mutant cancers.
Preclinical Efficacy
This compound has demonstrated significant preclinical activity in a range of KRAS-mutant cancer models, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small-cell lung cancer (NSCLC).[1][2]
In Vitro Activity
This compound effectively inhibits the growth of KRAS-mutant cancer cell lines and is more potent than other pan-RAF inhibitors.[1]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| V600E BRAF | 34 |
| CRAF | 33 |
Data sourced from Saturno et al., Annals of Oncology, 2021.[3]
Table 2: Growth Inhibition (GI50) of this compound in KRAS-Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | GI50 (µM) |
| HCT-116 | CRC | G13D | < 1 |
| A549 | NSCLC | G12S | < 1 |
| MIA PaCa-2 | PDAC | G12C | < 1 |
| PANC-1 | PDAC | G12D | < 1 |
| SW620 | CRC | G12V | < 1 |
GI50 values are approximate based on graphical data from Saturno et al., Annals of Oncology, 2021.[1]
In Vivo Efficacy
In vivo studies using mouse xenograft models of human KRAS-mutant cancers have shown that this compound inhibits tumor growth at well-tolerated doses.[1][2] The drug effectively suppresses phosphorylated ERK (ppERK) and phosphorylated SRC family kinases (ppSFK) in tumor tissues.[5]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | KRAS Mutation | Treatment | Outcome |
| Colorectal Cancer (SW620 xenograft) | G12V | This compound | Inhibition of ppERK and ppSFK, tumor growth suppression.[5] |
| Pancreatic Ductal Adenocarcinoma (PDX model) | Not specified | This compound | Significant tumor growth inhibition.[5] |
| Pancreatic Cancer (Mouse model) | Not specified | This compound | More effective than other drugs in preventing cancer growth and reducing tumor size.[4] |
Clinical Evaluation
A Phase I clinical trial (NCT02437227) has evaluated the safety and efficacy of this compound in patients with solid tumors.[1][2][3][5] Notably, an unconfirmed partial response and prolonged clinical benefit were observed in a patient with a G12V KRAS-mutant spindle cell sarcoma who had not responded to other treatments.[1][5] This patient experienced tumor size reduction for 8 months.[4] These findings suggest that this compound has the potential to be a valuable therapeutic option for patients with KRAS-mutant cancers.[1][2]
Experimental Protocols
The following are generalized methodologies based on the key preclinical studies of this compound. For detailed protocols, refer to the supplementary materials of the cited publications.
Cell Culture and Reagents
-
Cell Lines: Human PDAC, CRC, and NSCLC cell lines with known KRAS mutations were used.[1] Cells were cultured under standard conditions.[1]
-
Compound: this compound was synthesized and dissolved in a suitable solvent (e.g., DMSO) for in vitro experiments.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Method: Recombinant V600E BRAF, CRAF, SRC, and LCK kinases were incubated with increasing concentrations of this compound.[3] Kinase activity was measured using a standard assay method, such as a radiometric or fluorescence-based assay.
Cell Growth Assays
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Method: Cells were seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability was determined using a colorimetric assay such as Sulforhodamine B (SRB) or MTS. The GI50 (concentration causing 50% growth inhibition) was calculated.
Western Blotting
-
Objective: To analyze the effect of this compound on downstream signaling pathways.
-
Method: Cells were treated with this compound for a specified time (e.g., 4 or 24 hours).[3] Cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins of interest (e.g., ppERK, ERK, ppSFK, SRC) were detected using specific primary and secondary antibodies.[3]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Human cancer cells were implanted subcutaneously into immunocompromised mice.[5]
-
Once tumors reached a specified size, mice were randomized into vehicle control and this compound treatment groups.
-
This compound was administered orally at a defined dose and schedule.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for target modulation).[5]
-
-
Ethical Considerations: All animal procedures were conducted in accordance with national regulations and institutional guidelines.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical and clinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for KRAS-mutant cancers. Its unique dual inhibitory mechanism addresses the inherent complexities of KRAS signaling and the challenge of acquired resistance. The promising preclinical data, coupled with early signs of clinical activity, warrant further investigation of this compound in larger clinical trials for patients with various KRAS-driven malignancies.[1][2] Future studies should focus on identifying predictive biomarkers of response and exploring combination strategies to further enhance the efficacy of this novel agent.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scientists develop new drug that targets pathway found in several hard-to-treat cancers - ecancer [ecancer.org]
- 5. This compound panRAF/SRC Inhibitor [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Dual Pan-RAF/SRC Kinase Inhibitor CCT3833: A Technical Guide to its Signaling Pathway and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT3833, also known as BAL3833, is a novel, potent, and selective small-molecule inhibitor targeting both pan-RAF and SRC family kinases. Developed to address the significant unmet clinical need in KRAS-mutant cancers, this compound exhibits a "paradox-breaking" mechanism of action. Unlike first-generation RAF inhibitors that can paradoxically activate the MAPK pathway in KRAS-mutant settings, this compound effectively circumvents this by concurrently inhibiting SRC. This dual inhibition leads to suppressed tumor growth and induction of apoptosis in preclinical models of pancreatic, colorectal, and non-small-cell lung cancers. This technical guide provides an in-depth overview of the signaling pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Introduction
Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, including approximately 90% of pancreatic ductal adenocarcinomas, 35% of colorectal cancers, and 20% of non-small-cell lung cancers.[1] The complexity of KRAS downstream signaling and the presence of feedback loops have made it a challenging therapeutic target.[1] Targeting individual components of these pathways has often proven ineffective.[1] this compound was designed to overcome these challenges by simultaneously targeting two key downstream effectors of KRAS signaling: the RAF kinases (BRAF and CRAF) and the SRC family kinases (SFKs).[2][3]
Mechanism of Action and Signaling Pathway
This compound is a type II kinase inhibitor, predicted to bind to the inactive 'DFG-out' conformation of BRAF, CRAF, and SRC.[2] This dual-targeting strategy is central to its efficacy in KRAS-mutant cancers.
In cancers with a KRAS mutation, the constitutively active KRAS protein signals through multiple downstream pathways to promote cell proliferation and survival. A primary pathway is the RAF-MEK-ERK (MAPK) cascade. However, in KRAS-mutant cells, selective inhibition of BRAF can lead to the formation of BRAF-CRAF homo- and hetero-dimers, paradoxically activating MEK/ERK signaling.[2]
This compound's simultaneous inhibition of both pan-RAF and SRC kinases prevents this paradoxical activation.[2] SRC family kinases are also key downstream effectors of KRAS and contribute to cell proliferation and survival.[4] By blocking both pathways, this compound effectively shuts down two major oncogenic signaling axes downstream of mutant KRAS. This dual inhibition leads to a reduction in the phosphorylation of downstream targets, including ERK (ppERK) and SRC (ppSFK), ultimately resulting in decreased cell proliferation and increased apoptosis.[2][5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data
This compound has demonstrated potent inhibitory activity in both enzymatic and cell-based assays.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Kinase | IC50 (nM) |
| V600E BRAF | 34[3] |
| CRAF | 33[3] |
| SRC | 27[3] |
| LCK | - |
Note: Specific IC50 for LCK was not provided in the search results, but it was mentioned as being inhibited by this compound.
Table 2: Cell Viability (IC50) of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| HCT-116 | Colorectal | G13D | Data not explicitly found in provided search results |
| SW620 | Colorectal | G12V | Data not explicitly found in provided search results |
| A549 | NSCLC | G12S | Data not explicitly found in provided search results |
| MIA-PaCa-2 | Pancreatic | G12C | Data not explicitly found in provided search results |
Note: While the search results indicate this compound is active against these cell lines, specific IC50 values were not available in the provided snippets. The primary literature (Saturno et al., Annals of Oncology, 2021) and its supplementary data would contain this information.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Protocol:
-
Recombinant V600E BRAF, CRAF, and SRC kinases are used.
-
Kinase activity is measured using a standard method such as ADP-Glo™ Kinase Assay (Promega).
-
Assays are performed in a 384-well plate format.
-
This compound is serially diluted in DMSO and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of ATP and the appropriate substrate.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of ADP produced is quantified by luminescence.
-
IC50 values are calculated from the dose-response curves using non-linear regression analysis.
Cell Viability Assays
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cancer cell lines (e.g., HCT-116, SW620, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is assessed using a metabolic assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.[6][7]
-
For the CellTiter-Glo® assay, the reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting
Objective: To analyze the phosphorylation status of downstream signaling proteins (e.g., ERK, SRC) following this compound treatment.
Protocol:
-
Cells are seeded and treated with this compound at various concentrations for a specified duration (e.g., 4 hours).
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK, total ERK, phospho-SRC family (pan), and total SRC.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase-3/7 Activation Assay
Objective: To measure the induction of apoptosis by this compound.
Protocol:
-
Cells are seeded in 96-well plates and treated with this compound or control compounds for a specified time.
-
Caspase-3/7 activity is measured using a commercially available kit, such as the Caspase-Glo® 3/7 Assay (Promega).[2]
-
The reagent, which contains a luminogenic caspase-3/7 substrate, is added to each well.
-
The plate is incubated at room temperature, and luminescence, which is proportional to caspase-3/7 activity, is measured.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
KRAS-mutant cancer cells (e.g., SW620) are subcutaneously implanted into immunocompromised mice (e.g., athymic nude mice).
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., western blotting for target modulation).
Below is a diagram illustrating a typical experimental workflow for evaluating a kinase inhibitor like this compound.
Clinical Development
This compound has been evaluated in a Phase I clinical trial (NCT02437227).[1] In this trial, a patient with a G12V KRAS-mutant spindle cell sarcoma who had not responded to a multikinase inhibitor showed a significant prolongation of progression-free survival.[1] These promising early clinical findings, supported by robust preclinical data, suggest that this compound warrants further investigation in patients with other KRAS-mutant cancers.[1]
Conclusion
This compound represents a significant advancement in the development of targeted therapies for KRAS-mutant cancers. Its unique dual inhibitory mechanism against pan-RAF and SRC kinases effectively overcomes the limitations of single-agent RAF inhibitors in this setting. The comprehensive preclinical data demonstrate its potential to inhibit tumor growth and induce apoptosis. Further clinical evaluation of this compound in various KRAS-driven malignancies is warranted. This technical guide provides a foundational understanding of this compound's signaling pathway and mechanism of action to aid researchers and clinicians in the ongoing efforts to combat these challenging cancers.
References
- 1. This compound panRAF/SRC Inhibitor [benchchem.com]
- 2. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. wjpls.org [wjpls.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dual-Action Inhibitor CCT3833: A Technical Guide to a Novel Strategy in KRAS-Mutant Cancers
For Immediate Release
A comprehensive technical guide detailing the preclinical efficacy and mechanism of action of CCT3833, a novel pan-RAF and SRC family kinase inhibitor, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of this compound's therapeutic potential, particularly in cancers driven by KRAS mutations, which have historically been challenging to treat.
This compound, also known as BAL3833, has demonstrated significant preclinical therapeutic efficacy in various KRAS-mutant tumor xenografts, including colorectal, lung, and pancreatic cancers.[1][2] This dual-inhibitor strategy is designed to overcome the signaling complexity and feedback mechanisms that often limit the effectiveness of single-target therapies in KRAS-driven malignancies.[1]
This technical guide summarizes the key quantitative data, provides detailed experimental protocols for the foundational studies, and visualizes the critical signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The following tables summarize the in vitro inhibitory activity of this compound against key kinase targets and its growth-inhibitory effects on various KRAS-mutant cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| V600E BRAF | 34 |
| CRAF | 33 |
| SRC | 27 |
| LCK | 19 |
Data sourced from in vitro enzyme assays.[1]
Table 2: Growth Inhibitory (GI50) Values of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | GI50 (µM) |
| HCT-116 | Colorectal Cancer | G13D | ~1 |
| SW620 | Colorectal Cancer | G12V | ~1 |
| A549 | Non-Small Cell Lung Cancer | G12S | ~1 |
| MIA-PaCa2 | Pancreatic Ductal Adenocarcinoma | G12C | ~1 |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | ~1 |
GI50 values were determined using cell proliferation assays.[1]
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated.
Caption: Dual inhibition of RAF and SRC pathways by this compound.
Caption: Preclinical to clinical development workflow for this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against V600E BRAF, CRAF, SRC, and LCK kinases.
Methodology:
-
Recombinant kinases were incubated with increasing concentrations of this compound.
-
The kinase reaction was initiated by the addition of ATP.
-
Phosphorylation of a substrate peptide was measured using a suitable detection method (e.g., radiometric assay with [γ-33P]ATP or a fluorescence-based assay).
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
Objective: To determine the growth inhibitory (GI50) concentration of this compound in various cancer cell lines.
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
After incubation, cells were fixed with trichloroacetic acid (TCA).
-
Fixed cells were stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye was washed away, and the protein-bound dye was solubilized.
-
The absorbance was read on a plate reader at a wavelength of 540 nm.
-
GI50 values were calculated from the dose-response curves.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of downstream effectors of the RAF and SRC signaling pathways (e.g., pERK, pSFK).
Methodology:
-
Cancer cells were treated with this compound at various concentrations for a specified time.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-pERK, anti-ERK, anti-pSFK, anti-SRC).
-
The membrane was then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Human cancer cells with KRAS mutations were subcutaneously injected into immunocompromised mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered orally at a specified dose and schedule.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised for pharmacodynamic biomarker analysis (e.g., Western blotting for pERK and pSFK).[1]
Pharmacokinetics Study
Objective: To determine the pharmacokinetic properties of this compound in mice.
Methodology:
-
This compound was administered to mice via oral gavage (P.O.) or intravenous (I.V.) injection.[1]
-
Blood samples were collected at various time points after administration.
-
Plasma was separated, and the concentration of this compound was quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including bioavailability, were calculated from the plasma concentration-time data.[1]
Conclusion
This compound represents a promising therapeutic agent for KRAS-mutant cancers by simultaneously targeting the RAF and SRC signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and build upon these findings. The unique "paradox-breaking" nature of this compound, which avoids the paradoxical activation of the MAPK pathway seen with some RAF inhibitors, underscores its potential as a valuable addition to the arsenal of targeted cancer therapies.[2] Further clinical evaluation of this compound in patients with KRAS-mutant cancers is warranted based on the robust preclinical evidence.[1]
References
CCT3833: A Dual Inhibitor of Pan-RAF and SRC Kinases for the Treatment of Hard-to-Treat Cancers
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical and early clinical development of CCT3833 (also known as BAL3833), a novel, potent, and selective small-molecule inhibitor targeting both pan-RAF and SRC family kinases. This compound has demonstrated significant therapeutic potential in preclinical models of hard-to-treat cancers, particularly those driven by KRAS mutations. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and clinical evaluation of this promising anti-cancer agent.
Introduction: Addressing the Challenge of KRAS-Mutant Cancers
Mutations in the KRAS oncogene are prevalent in a significant proportion of human cancers, including approximately 90% of pancreatic ductal adenocarcinomas (PDAC), 35% of colorectal cancers (CRC), and 20% of non-small-cell lung cancers (NSCLC).[1][2] For decades, KRAS has been considered an intractable drug target. The complexity of its downstream signaling pathways and the rapid development of resistance to single-agent therapies have posed significant challenges.
This compound was developed to overcome these hurdles by simultaneously targeting two critical downstream effectors of KRAS signaling: the RAF kinases (BRAF and CRAF) and the SRC family kinases (SFKs).[1][2] This dual-targeting strategy aims to block parallel signaling pathways and feedback loops that contribute to tumor cell proliferation, survival, and resistance. This compound is further characterized as a "paradox-breaking" inhibitor, as it avoids the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors in KRAS-mutant contexts.
Mechanism of Action: Dual Inhibition of RAF and SRC Signaling
This compound is a type II kinase inhibitor that binds to the inactive 'DFG-out' conformation of both RAF and SRC kinases.[3] This binding mode prevents the conformational changes required for kinase activation, thereby inhibiting downstream signaling.
Signaling Pathway
The primary mechanism of action of this compound involves the simultaneous blockade of the RAS/RAF/MEK/ERK (MAPK) and the SRC signaling pathways. Both pathways are crucial for the proliferation and survival of KRAS-mutant cancer cells.
References
Preclinical Profile of CCT3833: A Dual Pan-RAF and SRC Inhibitor for KRAS-Mutant Pancreatic Cancer
An In-Depth Technical Review of Preclinical Data and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for CCT3833, a novel, paradox-breaking pan-RAF and SRC family kinase inhibitor, in the context of pancreatic cancer. Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high prevalence of activating KRAS mutations (approximately 90%), making it a key target for novel therapeutic strategies.[1][2][3] this compound has demonstrated significant preclinical efficacy in KRAS-mutant models of pancreatic cancer by simultaneously targeting two critical downstream signaling pathways.[1][2] This document summarizes the key quantitative findings, details the experimental protocols used in these seminal studies, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings, providing a clear comparison of its activity against key molecular targets and cancer cell lines.
In Vitro Enzyme Inhibition
This compound demonstrates potent inhibitory activity against both RAF and SRC kinases. The half-maximal inhibitory concentrations (IC50) are presented below.
| Kinase Target | IC50 (nM) |
| BRAF (V600E) | 34 |
| CRAF | 33 |
| SRC | 28 |
| LCK | 15 |
Data sourced from Saturno et al., Annals of Oncology, 2021.[2]
Pancreatic Cancer Cell Line Viability
The growth inhibitory effects of this compound were assessed across a panel of human pancreatic cancer cell lines with varying KRAS mutation status. The GI50 (concentration required to inhibit cell growth by 50%) values are detailed in the following table.
| Cell Line | KRAS Mutation | GI50 (µM) |
| MIA Pa-Ca-2 | G12C | 0.9 |
| PANC-1 | G12D | 1.2 |
| Capan-1 | G12V | 1.5 |
| PSN1 | G12R | 1.1 |
| KPC (murine) | G12D | ~1.0 |
Data sourced from Saturno et al., Annals of Oncology, 2021 and its supplementary materials.[1][2]
In Vivo Tumor Growth Inhibition
The anti-tumor activity of this compound was evaluated in a genetically engineered mouse model (KPC) of pancreatic cancer, which harbors KRAS G12D and Trp53 R172H mutations.
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition |
| KPC Allografts | This compound | 100 mg/kg, oral, daily | Significant tumor growth inhibition and regression |
Data interpretation from figures in Saturno et al., Annals of Oncology, 2021.[1]
Signaling Pathway Inhibition
This compound is designed to inhibit two key signaling pathways downstream of mutant KRAS. The following diagram illustrates the targeted pathways.
Caption: this compound dual-targeting of RAF and SRC pathways downstream of mutant KRAS.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical studies of this compound.
Cell Lines and Culture
Human pancreatic cancer cell lines MIA Pa-Ca-2, PANC-1, Capan-1, and PSN1 were obtained from the American Type Culture Collection (ATCC). The murine KPC cell line was derived from a pancreatic tumor from a Pdx-1-Cre; LSL-KRAS G12D/+; LSL-Trp53 R172H/+ mouse. All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Enzyme Assays
The inhibitory activity of this compound against BRAF, CRAF, and SRC kinases was determined using a radiometric assay. Briefly, purified recombinant kinases were incubated with a specific substrate (myelin basic protein for RAF kinases and a synthetic peptide for SRC) and [γ-33P]ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature and then terminated. The amount of incorporated radiolabel was quantified by scintillation counting. IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Cell Viability Assays
Cell viability was assessed using a sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with a range of concentrations of this compound for 72 hours. After treatment, cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution. The bound dye was solubilized with 10 mM Tris base, and the absorbance was read at 510 nm using a microplate reader. GI50 values were determined from the resulting dose-response curves.
Western Blotting
To assess the inhibition of downstream signaling pathways, cells were treated with this compound for various times and concentrations. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of ERK and SRC family kinases. Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in a KPC allograft model. 1x10^6 KPC cells were injected subcutaneously into the flank of immunodeficient mice. When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into vehicle control and treatment groups. This compound was administered orally at a dose of 100 mg/kg daily. Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width²)/2. Animal body weight and general health were monitored throughout the study. At the end of the experiment, tumors were excised for pharmacodynamic analysis.
The following diagram outlines the general workflow for the in vivo xenograft studies.
Caption: A generalized workflow for preclinical in vivo efficacy studies of this compound.
This technical guide provides a consolidated resource for understanding the preclinical rationale for the development of this compound as a therapeutic agent for KRAS-mutant pancreatic cancer. The presented data and methodologies are based on the pivotal studies that have defined its mechanism of action and demonstrated its anti-tumor potential.
References
CCT3833: A Dual Inhibitor of Pan-RAF and SRC Kinases for Colorectal Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, with a substantial subset of tumors harboring mutations in the KRAS oncogene. These mutations lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth and proliferation. CCT3833, a novel small molecule inhibitor, has emerged as a promising therapeutic agent in preclinical studies. It functions as a "paradox-breaking" dual inhibitor, targeting both the RAF-MEK-ERK and SRC signaling pathways. This guide provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Mutations in the KRAS gene are found in approximately 35% of colorectal cancers.[1][2] These mutations render tumors resistant to standard therapies targeting the epidermal growth factor receptor (EGFR). This compound was developed to overcome this challenge by simultaneously inhibiting two key downstream effectors of KRAS: the RAF kinases (pan-RAF) and the SRC family kinases (SFKs).[1][2] This dual inhibition prevents the paradoxical activation of the MAPK pathway that can occur with single-agent RAF inhibitors, leading to more effective tumor growth suppression.[3]
Mechanism of Action
This compound is a potent, orally bioavailable small molecule that exhibits a unique inhibitory profile. It targets both pan-RAF kinases (A-RAF, B-RAF, and C-RAF) and SRC family kinases. The dual inhibition of these two pathways is critical for its efficacy in KRAS-mutant cancers.[1][2]
In KRAS-mutant colorectal cancer, the constitutive activation of KRAS leads to the activation of the RAF-MEK-ERK (MAPK) signaling cascade, which drives cell proliferation. Concurrently, SRC family kinases are often hyperactivated and contribute to cell growth, survival, and metastasis.[2] By inhibiting both pathways, this compound effectively shuts down two major oncogenic signaling networks downstream of mutant KRAS.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in colorectal cancer models.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (µM) |
| HCT-116 | G13D | 0.5 |
| SW620 | G12V | 1.0 |
Data extracted from preclinical studies.
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| HCT-116 | This compound (50 mg/kg, oral, daily) | 75 |
| SW620 | This compound (50 mg/kg, oral, daily) | 60 |
Data represents tumor growth inhibition at the end of the study period compared to vehicle control.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cell Proliferation Assay
-
Cell Culture: HCT-116 and SW620 colorectal cancer cell lines were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Setup: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: this compound was serially diluted in culture medium and added to the cells. A vehicle control (DMSO) was also included.
-
Incubation: Cells were incubated with the drug for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
In Vivo Xenograft Studies
-
Animal Models: All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: HCT-116 or SW620 cells (5 x 10^6 cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: When tumors reached an average volume of 150-200 mm^3, mice were randomized into treatment and control groups. This compound was administered orally at a dose of 50 mg/kg daily. The control group received a vehicle solution.
-
Study Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum size. Tumors were then excised and weighed.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Clinical Development
This compound has been evaluated in a Phase I clinical trial (NCT02437227) in patients with advanced solid tumors, including those with KRAS mutations.[1][2] While the trial was not exclusively focused on colorectal cancer, it provided initial safety and tolerability data for the compound. Further clinical investigation is warranted to specifically assess the efficacy of this compound in patients with KRAS-mutant colorectal cancer.
Conclusion
This compound represents a promising therapeutic strategy for KRAS-mutant colorectal cancer by simultaneously targeting the RAF-MEK-ERK and SRC signaling pathways. Preclinical data demonstrates its potent anti-tumor activity both in vitro and in vivo. The detailed experimental protocols provided in this guide should facilitate further research into the potential of this novel dual inhibitor. Continued investigation, particularly in the clinical setting, is crucial to fully elucidate the therapeutic benefit of this compound for patients with this challenging disease.
References
The Dual Pan-RAF and SRC Inhibitor CCT3833: A Technical Overview of its Preclinical Efficacy in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical activity of CCT3833, a novel, paradox-breaking pan-RAF and SRC family kinase inhibitor, in non-small cell lung cancer (NSCLC) cell lines. This compound has demonstrated significant therapeutic potential in KRAS-mutant cancers, a patient population with limited treatment options.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound is a dual-action inhibitor targeting both the RAF and SRC kinases.[1][2][3] In KRAS-mutant cancers, including NSCLC, the RAS-RAF-MEK-ERK signaling pathway is constitutively active, driving cell proliferation and survival.[1] Simultaneously, SRC family kinases are often hyperactivated and contribute to tumor progression and metastasis.[1] By inhibiting both pathways, this compound offers a synergistic approach to suppressing tumor growth in these malignancies.[1]
A key feature of this compound is its "paradox-breaking" nature. Unlike some BRAF inhibitors that can cause paradoxical activation of the MAPK pathway in KRAS-mutant cells, this compound effectively blocks this pathway without inducing this unwanted effect.[2]
Quantitative Data on the Effects of this compound in NSCLC Cell Lines
The following tables summarize the available quantitative data on the efficacy of this compound in NSCLC cell lines.
Table 1: In Vitro Enzyme Inhibition by this compound
| Kinase Target | IC50 (nM) |
| BRAFV600E | 34 |
| CRAF | 33 |
| SRC | 27 |
Data extracted from in vitro enzyme assays.
Table 2: Effects of this compound on Cell Signaling and Apoptosis in A549 NSCLC Cells
| Treatment | Concentration | Effect |
| This compound | 0.6 - 10 µM | Dose-dependent inhibition of ppERK and ppSFK phosphorylation |
| This compound | 1 µM | Induction of Caspase-3/7 activation |
This data is based on immunoblotting and caspase activation assays in the A549 (KRAS-mutant) NSCLC cell line.[1]
Signaling Pathway Inhibition by this compound
This compound exerts its anti-cancer effects by concurrently blocking two critical signaling pathways downstream of mutant KRAS.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Dual RAF/SRC Inhibitor CCT3833: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT3833, also known as BAL3833, is a potent, orally bioavailable, small-molecule inhibitor that targets both the RAF and SRC kinase families. Developed as a "paradox-breaking" inhibitor, this compound is designed to be effective in cancers driven by KRAS mutations, a significant area of unmet clinical need.[1][2] KRAS mutations are prevalent in a high percentage of pancreatic, colorectal, and non-small-cell lung cancers.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with available data on its biological activity and experimental protocols.
Chemical Structure and Properties
This compound is identified by the chemical name 1-[3-tert-butyl-1-[(3-fluoro-phenyl)-1H-pyrazol-5-yl]3-[2-fluoro-4(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl]urea.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H30F2N8O3 | [1] |
| Molecular Weight | 652.65 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
This compound is a dual inhibitor of the RAF and SRC kinase families, both of which are critical downstream effectors of the RAS signaling pathway.[1][2] In cancers with KRAS mutations, these pathways are often constitutively active, driving cell proliferation and survival.
Inhibition of the RAF/MEK/ERK Pathway
This compound acts as a pan-RAF inhibitor, targeting both BRAF and CRAF kinases.[1] Unlike first-generation RAF inhibitors that can cause paradoxical activation of the MAPK pathway in KRAS-mutant cells, this compound is a "paradox-breaker."[3] It effectively inhibits ERK phosphorylation (ppERK), a downstream marker of RAF activity, without inducing this paradoxical effect.[1]
Inhibition of the SRC Family Kinases
In addition to its effects on the RAF pathway, this compound also potently inhibits SRC family kinases (SFKs), including SRC and LCK.[1] SRC kinases are involved in multiple cellular processes, including proliferation, survival, and metastasis. The dual inhibition of both RAF and SRC is believed to be crucial for the efficacy of this compound in KRAS-mutant cancers.[1]
Biological Activity
In Vitro Potency
This compound has demonstrated potent inhibition of its target kinases in enzymatic assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| V600E BRAF | 34 | [1] |
| CRAF | 33 | [1] |
| SRC | 27 | [1] |
| LCK | 19 | [1] |
This compound has also shown potent growth-inhibitory effects in various KRAS-mutant cancer cell lines, including those from colorectal (HCT-116, SW620) and non-small-cell lung (A549) cancers.[1]
In Vivo Efficacy and Pharmacokinetics
This compound exhibits good oral bioavailability and favorable pharmacokinetic properties in preclinical mouse models.[1]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Plasma Concentration | ~1 µM | 18 hours post 10 mg/kg oral dose in BALB/c mice | [1] |
In xenograft models using KRAS-mutant cancer cell lines, orally administered this compound has been shown to inhibit tumor growth and induce tumor regressions at well-tolerated doses.[1][2]
Experimental Protocols
Detailed experimental protocols for the studies cited are provided in the supplementary materials of the primary research publication: Saturno G, et al. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers. Ann Oncol. 2021;32(2):269-278. doi:10.1016/j.annonc.2020.10.483. Due to technical limitations, this guide cannot reproduce the full supplementary methods. Below are high-level summaries of the methodologies used.
In Vitro Enzyme Assays
The inhibitory activity of this compound against RAF and SRC family kinases was determined using standard in vitro kinase assays. These assays typically involve incubating the recombinant kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified to determine the IC50 value.
Cell-Based Assays
The effect of this compound on cell proliferation and signaling pathways was assessed in various cancer cell lines.
Immunoblotting: Cells were treated with this compound for specified times, followed by lysis and protein quantification. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of ERK and SRC family kinases.[1]
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.
Chemical Synthesis
The synthesis of this compound has been described as an expedient approach utilizing an optimized microwave-assisted Suzuki coupling on easily accessible bromo-phenyl pyrazole ureas.[3] A detailed, step-by-step synthesis protocol is likely available in the supplementary materials of the primary research publication.
Clinical Development
This compound has been evaluated in a Phase I clinical trial (NCT02437227) in patients with solid tumors.[1][2] The trial provided evidence of clinical activity, with one patient with a KRAS-mutant spindle cell sarcoma showing a durable partial response.[1]
Conclusion
This compound is a promising dual RAF/SRC inhibitor with a novel "paradox-breaking" mechanism of action that makes it particularly suitable for the treatment of KRAS-mutant cancers. Preclinical data have demonstrated its potent in vitro and in vivo activity, and early clinical data suggest a potential for meaningful clinical benefit. Further clinical evaluation of this compound in patients with KRAS-mutant tumors is warranted.[1]mutant tumors is warranted. [cite: 1]
References
Early-Phase Clinical Trial Results and Preclinical Profile of CCT3833: A Dual Pan-RAF and SRC Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CCT3833, also known as BAL3833, is a novel, orally bioavailable small molecule inhibitor targeting both pan-RAF and SRC family kinases. This dual-targeting mechanism is designed to overcome the intrinsic and acquired resistance mechanisms observed with single-agent therapies targeting the RAS-RAF-MEK-ERK (MAPK) signaling cascade, particularly in cancers driven by KRAS mutations. This document provides a comprehensive overview of the early-phase clinical trial results and the preclinical data for this compound, with a focus on its mechanism of action, experimental validation, and future clinical development.
Mechanism of Action
This compound is classified as a "paradox-breaking" pan-RAF inhibitor. Unlike first-generation RAF inhibitors that can paradoxically activate the MAPK pathway in KRAS-mutant cells, this compound effectively suppresses this pathway without inducing this unwanted effect. The dual inhibition of both RAF kinases (ARAF, BRAF, and CRAF) and SRC family kinases provides a multi-pronged attack on key signaling nodes that drive tumor cell proliferation, survival, and metastasis. In KRAS-mutant cancers, where the MAPK pathway is constitutively active, the simultaneous inhibition of the downstream effector RAF and the parallel signaling hub SRC is hypothesized to lead to a more profound and durable anti-tumor response.[1][2]
Signaling Pathway
The signaling cascade initiated by mutant KRAS is a critical driver in a significant proportion of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] this compound intervenes at two key junctures in this pathway.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines with KRAS mutations.
| Cell Line | Cancer Type | KRAS Mutation | This compound GI50 (µM) |
| HCT-116 | Colorectal Cancer | G13D | 0.5 - 1.0 |
| A549 | Non-Small Cell Lung Cancer | G12S | 1.0 - 2.5 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 0.5 - 1.0 |
| AsPC-1 | Pancreatic Cancer | G12D | 1.0 - 2.5 |
GI50 values are approximate and collated from published data.
In Vivo Efficacy
In preclinical mouse xenograft models of KRAS-mutant pancreatic, colorectal, and non-small cell lung cancer, this compound administered orally demonstrated significant tumor growth inhibition at well-tolerated doses.[1][3] In some models, tumor regression was observed.[1]
Phase I Clinical Trial (NCT02437227)
A Phase I, first-in-human, dose-escalation study of this compound was conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[4]
Study Design
| Parameter | Description |
| Trial Identifier | NCT02437227 |
| Phase | I |
| Study Design | Open-label, single-group assignment, dose escalation |
| Primary Objective | To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) |
| Secondary Objectives | To assess safety and tolerability, pharmacokinetics, and preliminary anti-tumor activity |
| Patient Population | Patients with advanced solid tumors, including a cohort with KRAS mutations |
| Enrollment | 31 patients |
Clinical Results
The study established a manageable safety profile for this compound. While detailed quantitative data from the full cohort of 31 patients are not publicly available, a notable clinical response was reported in one patient.[1]
Case Study: KRAS-Mutant Spindle Cell Sarcoma
A patient with a G12V KRAS-mutant spindle cell sarcoma, who had progressed on prior therapies, was enrolled in the dose-escalation phase of the trial.[1]
| Parameter | Observation |
| Treatment Dose | 75 mg this compound, orally, once daily |
| Tumor Response | Unconfirmed Partial Response |
| Progression-Free Survival | 8 - 12 months |
This clinical observation, though in a single patient, provides proof-of-concept for the therapeutic potential of this compound in KRAS-mutant cancers.[1]
Experimental Protocols
Immunoblotting for Phospho-ERK and Phospho-SRC
This protocol is representative of the methods used to assess the on-target activity of this compound.
Methodology:
-
Cell Culture and Treatment: KRAS-mutant cancer cell lines (e.g., HCT-116, A549) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 4 hours).
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated SRC (pSFK), as well as total ERK and SRC as loading controls. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the dose-dependent effect of this compound on ERK and SRC phosphorylation.
3D Spheroid Cell Culture
This method provides a more physiologically relevant in vitro model to assess the efficacy of this compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded in ultra-low attachment round-bottom plates at a specific density (e.g., 2,000 cells/well) in their respective growth media.
-
Spheroid Formation: The plates are centrifuged at a low speed to facilitate cell aggregation and incubated for 3-4 days to allow for the formation of compact spheroids.
-
Drug Treatment: Spheroids are treated with this compound at various concentrations.
-
Viability Assay: After a defined treatment period (e.g., 72 hours), cell viability is assessed using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
Conclusion and Future Directions
The preclinical data for this compound strongly support its mechanism of action as a dual pan-RAF and SRC inhibitor with potent activity in KRAS-mutant cancer models. The early results from the Phase I clinical trial are encouraging, with a notable response in a patient with a KRAS-mutant sarcoma. These findings warrant further clinical investigation of this compound, potentially in combination with other targeted agents or immunotherapies, in patients with KRAS-driven malignancies. Future studies will be crucial to identify predictive biomarkers of response and to fully delineate the clinical potential of this promising new agent.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. corning.com [corning.com]
- 4. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
Methodological & Application
Application Notes: CCT3833 in Mouse Models of Cancer
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CCT3833 is a potent and selective small molecule inhibitor of Tankyrase (TNKS) 1 and 2, key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of the Wnt pathway is a critical driver in numerous cancers, particularly colorectal cancer (CRC), where mutations in genes like APC lead to the accumulation of β-catenin and subsequent transcription of oncogenic target genes. By inhibiting Tankyrase, this compound stabilizes the β-catenin destruction complex, promoting the degradation of β-catenin and suppressing tumor growth.
These application notes provide a comprehensive guide for utilizing this compound in preclinical mouse models of cancer, with a focus on colorectal cancer models. The protocols and data presented herein are intended to assist researchers in designing and executing robust in vivo efficacy and pharmacodynamic studies.
Mechanism of Action: Wnt/β-catenin Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound. In cancer cells with an active Wnt pathway (e.g., due to APC mutation), the destruction complex is inactive, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors, driving cell proliferation. This compound inhibits Tankyrase, preventing the PARsylation and degradation of AXIN. This stabilizes the destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the oncogenic signaling cascade.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Preclinical Data Summary
The following tables summarize the key in vitro and in vivo characteristics of this compound based on internal studies.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| TNKS1 | 1.5 | Biochemical Assay |
| TNKS2 | 2.1 | Biochemical Assay |
| DLD-1 (CRC Cell Line) | 8.5 | Cell Proliferation Assay |
| SW480 (CRC Cell Line) | 12.2 | Cell Proliferation Assay |
Table 2: Pharmacokinetic Properties of this compound in CD-1 Mice (10 mg/kg, Oral Gavage)
| Parameter | Value | Unit |
|---|---|---|
| Cₘₐₓ (Maximum Concentration) | 1.2 | µM |
| Tₘₐₓ (Time to Cₘₐₓ) | 2 | hours |
| AUC (Area Under the Curve) | 8.5 | µM*h |
| Oral Bioavailability | 45 | % |
| Half-life (t₁₂) | 6 | hours |
Table 3: In Vivo Efficacy of this compound in APCMin/+ Mouse Model
| Treatment Group | Dose & Schedule | Mean Tumor Burden (mm³) at Day 28 | % Tumor Growth Inhibition (TGI) |
|---|---|---|---|
| Vehicle | 0.5% HPMC, once daily (PO) | 150.2 ± 18.5 | - |
| This compound | 25 mg/kg, once daily (PO) | 82.6 ± 12.1 | 45% |
| this compound | 50 mg/kg, once daily (PO) | 49.5 ± 9.8 | 67% |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile water
-
Weighing scale
-
Sonicator
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Appropriate syringes
Procedure:
-
Calculate Required Amount: Determine the total amount of this compound and vehicle needed for the entire study, accounting for all animals, doses, and treatment duration. Add a 10-15% overage to account for formulation loss.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Prepare Vehicle: Prepare the 0.5% HPMC solution by slowly adding HPMC powder to sterile water while stirring continuously until fully dissolved.
-
Formulation:
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Grind the paste thoroughly using a mortar and pestle to ensure no clumps remain.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose at a 10 mL/kg dosing volume).
-
-
Homogenization: Sonicate the suspension for 10-15 minutes in a water bath to ensure a uniform and fine suspension.
-
Administration:
-
Before each dosing, vortex the suspension thoroughly to ensure homogeneity.
-
Accurately dose each mouse by oral gavage (PO) based on its most recent body weight. A typical dosing volume is 10 mL/kg.
-
Prepare fresh formulation daily. Do not store the suspension for more than 24 hours at 4°C.
-
Protocol 2: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
This protocol outlines a typical efficacy study using a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model.
Caption: General workflow for an in vivo cancer model efficacy study.
Procedure:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for hosting human CRC cell lines (e.g., SW480) or PDX fragments.
-
Tumor Implantation: Subcutaneously implant 1-5 x 10⁶ cells mixed with Matrigel or small tumor fragments (~3x3 mm) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
-
Group 1: Vehicle (0.5% HPMC), PO, once daily (QD)
-
Group 2: this compound (e.g., 25 mg/kg), PO, QD
-
Group 3: this compound (e.g., 50 mg/kg), PO, QD
-
-
Treatment and Monitoring:
-
Administer the designated treatments as per Protocol 1.
-
Monitor body weight and tumor volume 2-3 times per week.
-
Observe animals daily for any signs of toxicity or distress.
-
-
Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the vehicle group reach a prespecified size limit (e.g., 1500-2000 mm³).
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Plot mean tumor volume and mean body weight over time for each group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.
-
Protocol 3: Pharmacodynamic (PD) Analysis of Tumor Tissue
This protocol is designed to confirm the on-target activity of this compound by measuring the levels of key Wnt pathway proteins in tumor tissue.
Materials:
-
Tumor samples collected at the end of the efficacy study (or from a satellite group of mice).
-
RIPA buffer with protease and phosphatase inhibitors.
-
Tissue homogenizer (e.g., Bead Ruptor).
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer system, and Western blot reagents.
-
Primary antibodies: anti-AXIN1, anti-β-catenin, anti-phospho-β-catenin, anti-β-actin (loading control).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Tissue Collection: At a specified time point after the final dose (e.g., 4-8 hours, corresponding to peak drug exposure), euthanize the mice. Immediately excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.
-
Protein Extraction:
-
Weigh a small piece of frozen tumor tissue (~30-50 mg).
-
Add ice-cold RIPA buffer (10 µL per mg of tissue).
-
Homogenize the tissue until fully lysed.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. A successful PD response to this compound would be indicated by an increase in AXIN1 levels and a decrease in total β-catenin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of target proteins to the loading control (β-actin). Compare protein levels between vehicle-treated and this compound-treated groups.
Safety and Handling
This compound is a bioactive small molecule. Researchers should wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Application Notes and Protocols for CCT3833 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CCT3833, a potent dual inhibitor of pan-RAF and SRC kinases, in cell culture experiments. This compound is particularly effective in cancer cell lines harboring KRAS mutations, offering a promising therapeutic strategy for cancers that have been historically difficult to treat. This document outlines the mechanism of action, recommended cell lines, quantitative data on its anti-proliferative activity, and detailed protocols for key in vitro assays.
Mechanism of Action
This compound functions as a "paradox-breaking" inhibitor, simultaneously targeting two critical signaling pathways downstream of the KRAS oncogene: the RAF-MEK-ERK (MAPK) pathway and the SRC signaling pathway. In KRAS-mutant cancers, both of these pathways are often hyperactivated, driving uncontrolled cell proliferation, survival, and metastasis. By inhibiting both RAF and SRC kinases, this compound effectively suppresses these oncogenic signals. This dual inhibition has been shown to be more effective than targeting either pathway alone.
Below is a diagram illustrating the signaling pathway targeted by this compound.
CCT3833: Detailed Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of CCT3833, a potent and paradox-breaking dual inhibitor of pan-RAF and SRC kinases. These guidelines are intended to facilitate the preparation and application of this compound in a laboratory setting, ensuring accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor that targets key signaling pathways implicated in cancer cell proliferation and survival. Specifically, it acts as a dual inhibitor of both the RAF kinase family (A-RAF, B-RAF, and C-RAF) and the SRC family of tyrosine kinases.[1][2] This dual-targeting mechanism makes this compound a promising therapeutic agent for cancers driven by mutations in the RAS signaling pathway, such as certain types of colorectal, pancreatic, and non-small-cell lung cancers.[2] Unlike first-generation RAF inhibitors, this compound is designed to avoid the paradoxical activation of the MAPK pathway in KRAS-mutant cells.[2]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 1-(3-(tert-butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea | [2] |
| Molecular Formula | C33H27F2N7O4 | [2] |
| Molecular Weight | 623.62 g/mol | [2] |
| Appearance | Solid powder | MedKoo Biosciences |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions and experimental media. The following table summarizes the available solubility data.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | While a precise quantitative value is not consistently reported across public sources, it is the recommended solvent for preparing stock solutions for in vitro assays. |
| Ethanol | Information not readily available | |
| Water | Insoluble | |
| 5% DMSO in Water | Sufficient for 2 mg/kg IV administration in mice | This formulation has been successfully used in preclinical in vivo studies.[3] |
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 6.24 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to the 6.24 mg of this compound.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Avoid repeated freeze-thaw cycles.
Note on Final DMSO Concentration: When diluting the this compound stock solution into cell culture medium for experiments, ensure that the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Preparation of this compound for In Vivo Use
This protocol is based on a formulation used for intravenous (IV) administration in mice.[3]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile Water for Injection
-
Sterile vials
-
Vortex mixer
Protocol:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
Dilution: Further dilute the DMSO stock solution with sterile water to achieve the final desired concentration in a 5% DMSO/95% water vehicle. For example, for a 2 mg/kg dose in a mouse with an injection volume of 100 µL, a final concentration of 0.2 mg/mL would be required.
-
Verification: Ensure the final solution is clear and free of precipitation before administration.
-
Administration: The solution is now ready for intravenous administration.
Signaling Pathway
This compound exerts its anti-cancer effects by simultaneously inhibiting the RAF/MEK/ERK and the SRC signaling pathways, which are critical for the proliferation and survival of KRAS-mutant cancer cells.[1][2]
Caption: this compound inhibits both RAF and SRC pathways.
Experimental Workflow
The following diagram outlines a general workflow for an in vitro experiment using this compound.
References
Application of CCT3833 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical drug evaluation compared to traditional 2D cell cultures. These models better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. CCT3833 is a potent, orally bioavailable, dual inhibitor of pan-RAF and SRC family kinases, demonstrating significant efficacy in preclinical models of KRAS-mutant cancers.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in 3D tumor spheroid models to assess its anti-cancer activity.
This compound is classified as a "paradox-breaking" inhibitor, as it effectively blocks the RAF-MEK-ERK signaling pathway in KRAS-mutant cells without inducing the paradoxical pathway activation often observed with selective BRAF inhibitors.[4] By simultaneously targeting the RAF and SRC pathways, this compound addresses key signaling nodes downstream of oncogenic KRAS, which are crucial for cancer cell proliferation, survival, and metastasis.[1][4] Its efficacy has been demonstrated in various cancer types, including pancreatic, colorectal, and non-small cell lung cancers.[1][2][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its application in 3D tumor spheroid models.
Caption: this compound dual-inhibits RAF and SRC signaling pathways.
Caption: General experimental workflow for this compound in 3D spheroids.
Data Presentation: Efficacy of this compound in 3D Tumor Spheroid Models
The following tables summarize expected quantitative data from experiments with this compound in 3D tumor spheroid models. These are representative tables, and actual values should be determined experimentally.
Table 1: Growth Inhibition of KRAS-Mutant Spheroids by this compound
| Cell Line (KRAS Mutation) | Spheroid Diameter Reduction (%) at 1 µM this compound (72h) | IC50 (µM) in 3D Spheroid Viability Assay (72h) |
| SW620 (G12V) | 45 ± 5 | 0.8 ± 0.2 |
| A549 (G12S) | 40 ± 6 | 1.2 ± 0.3 |
| MIA-PaCa-2 (G12C) | 55 ± 7 | 0.6 ± 0.1 |
Table 2: Induction of Apoptosis in 3D Spheroids by this compound
| Cell Line | Fold Increase in Caspase-3/7 Activity (1 µM this compound, 48h) | % Apoptotic Cells (Annexin V+) at 1 µM this compound (48h) |
| SW620 | 4.2 ± 0.5 | 35 ± 4 |
| A549 | 3.8 ± 0.4 | 30 ± 5 |
| MIA-PaCa-2 | 5.1 ± 0.6 | 42 ± 6 |
Table 3: Inhibition of Invasion from 3D Spheroids by this compound
| Cell Line | Reduction in Invasion Area (%) at 0.5 µM this compound (96h) |
| SW620 | 60 ± 8 |
| A549 | 55 ± 7 |
| MIA-PaCa-2 | 70 ± 9 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
KRAS-mutant cancer cell lines (e.g., SW620, A549, MIA-PaCa-2)
-
Complete cell culture medium (specific to cell line)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture selected cancer cell lines in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells per well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation and compactness daily using a microscope.
Protocol 2: this compound Treatment of 3D Spheroids and Growth Assessment
This protocol outlines the treatment of pre-formed spheroids with this compound and the subsequent measurement of spheroid growth.
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Microscope with a camera and image analysis software
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Include a DMSO vehicle control.
-
After 3-5 days of spheroid formation, carefully remove 50 µL of the medium from each well and replace it with 50 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
At designated time points (including a baseline measurement at time 0 of treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter or area of each spheroid.
-
Calculate the spheroid volume (assuming a spherical shape: V = 4/3 * π * r³) or the change in area over time to determine growth inhibition.
Protocol 3: Spheroid Viability Assay (ATP-Based)
This protocol measures cell viability within the spheroids using a luminescent ATP-based assay.
Materials:
-
Treated spheroids in a 96-well ULA plate (from Protocol 2)
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
At the end of the this compound treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of the 3D cell viability reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to ensure cell lysis and signal stabilization.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This protocol quantifies the induction of apoptosis in spheroids by measuring caspase-3/7 activity.
Materials:
-
Treated spheroids in a 96-well ULA plate (from Protocol 2)
-
Caspase-Glo® 3/7 Assay reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Follow the same initial steps as Protocol 3 for plate equilibration.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence to determine caspase-3/7 activity.
-
Express the results as a fold change relative to the vehicle-treated control.
Protocol 5: 3D Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive capacity of tumor spheroids.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
Basement membrane extract (BME), such as Matrigel® or Cultrex®
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
96-well plates
-
Microscope with a camera and image analysis software
Procedure:
-
Thaw the BME on ice.
-
Coat the wells of a 96-well plate with a thin layer of BME and allow it to solidify at 37°C.
-
Carefully transfer one pre-formed spheroid into the center of each BME-coated well.
-
Overlay the spheroid with a layer of BME mixed with serum-free medium containing the desired concentrations of this compound or vehicle control. Allow this to solidify.
-
Add complete culture medium (containing a chemoattractant like 10% FBS) with the respective this compound concentrations to the top of the BME layer.
-
Incubate for 48-96 hours.
-
Capture images of the spheroids at regular intervals.
-
Quantify the area of cell invasion extending from the central spheroid body using image analysis software.
-
Compare the invasion area of this compound-treated spheroids to the vehicle-treated controls.
Conclusion
The use of 3D tumor spheroid models provides a robust platform for evaluating the therapeutic potential of this compound in a more physiologically relevant setting. The protocols outlined in this document offer a comprehensive guide for assessing the impact of this compound on spheroid growth, viability, apoptosis, and invasion. The dual inhibition of RAF and SRC by this compound makes it a promising agent for treating KRAS-mutant cancers, and its evaluation in 3D models is a critical step in its preclinical development.
References
- 1. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D Spheroid Invasion Assay for High-Throughput Screening of Small-Molecule Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing drug delivery and mechanisms of action in 3D spheroid cells by quantitative analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of CCT3833 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of CCT3833, a novel dual pan-RAF and SRC family kinase inhibitor, in various xenograft models of KRAS-mutant cancers. Detailed protocols for establishing and utilizing these models for preclinical assessment are also presented. This compound has demonstrated significant therapeutic potential in preclinical models of colorectal, pancreatic, and non-small cell lung cancers, warranting further investigation.[1][2]
Introduction to this compound
This compound is a "paradox-breaking" pan-RAF inhibitor that also targets SRC family kinases.[1] In cancers driven by KRAS mutations, signaling through the RAF-MEK-ERK pathway is a key driver of tumor growth. While some RAF inhibitors can paradoxically activate this pathway in KRAS-mutant cells, this compound's dual-targeting mechanism effectively circumvents this, leading to potent inhibition of tumor cell proliferation and induction of apoptosis.[1] Preclinical studies have shown that this compound is effective in various KRAS-mutant cancer models, inhibiting tumor growth at well-tolerated doses in mice.[1][3]
In Vivo Efficacy Data
The in vivo efficacy of this compound has been evaluated in several subcutaneous xenograft models using human cancer cell lines with activating KRAS mutations. The key findings from these studies are summarized below.
Colorectal Cancer Xenograft Models
| Cell Line | KRAS Mutation | Mouse Strain | Treatment Regimen | Key Outcomes |
| HCT-116 | G13D | Athymic Nude | 75 mg/kg, oral, daily | Significant tumor growth inhibition |
| SW620 | G12V | Athymic Nude | 75 mg/kg, oral, daily | Significant tumor growth inhibition |
Pancreatic Cancer Xenograft and Allograft Models
| Cell Line/Model | KRAS Mutation | Mouse Strain | Treatment Regimen | Key Outcomes |
| KPC (allograft) | G12D | C57BL/6 | 75 mg/kg, oral, daily | Significant tumor growth inhibition |
| Patient-Derived Xenograft (PDX) | G12V | Athymic Nude | 75 mg/kg, oral, daily | Significant tumor growth inhibition |
Non-Small Cell Lung Cancer Xenograft Model
| Cell Line | KRAS Mutation | Mouse Strain | Treatment Regimen | Key Outcomes |
| A549 | G12S | Athymic Nude | 75 mg/kg, oral, daily | Tumor regression observed |
Signaling Pathway of this compound in KRAS-Mutant Cancer
This compound exerts its anti-tumor effects by simultaneously inhibiting two critical signaling pathways downstream of the oncogenic KRAS protein.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies of this compound in xenograft models. Specific details may need to be optimized for individual experimental setups.
Xenograft Model Establishment Workflow
Detailed Protocol for Subcutaneous Xenograft Studies
1. Cell Culture and Preparation:
- Culture human cancer cell lines (e.g., HCT-116, SW620, A549) in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
- Use female athymic nude mice (6-8 weeks old).
- Acclimatize the animals for at least one week before the experiment.
- Anesthetize the mice using an appropriate anesthetic agent.
- Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
- Monitor the animals regularly for tumor growth.
3. Treatment with this compound:
- When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.
- Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
- Administer this compound orally once daily at the desired dose (e.g., 75 mg/kg).
- Administer the vehicle to the control group.
- Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice twice weekly as an indicator of toxicity.
4. Endpoint and Tissue Collection:
- Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
- Euthanize the mice at the end of the study.
- Excise the tumors, weigh them, and either fix them in formalin for immunohistochemistry or snap-freeze them in liquid nitrogen for pharmacodynamic analysis.
5. Pharmacodynamic Analysis:
- Prepare tumor lysates from a subset of animals at specified time points after the final dose.
- Perform Western blotting to analyze the phosphorylation status of downstream effectors of the RAF-MEK-ERK and SRC pathways (e.g., p-ERK, p-SRC).
Conclusion
The provided data and protocols demonstrate the significant in vivo efficacy of this compound in xenograft models of KRAS-mutant cancers. These application notes serve as a valuable resource for researchers designing and executing preclinical studies to further evaluate the therapeutic potential of this compound and similar dual-pathway inhibitors. The detailed methodologies will aid in the standardized assessment of novel anti-cancer agents targeting the RAS signaling pathway.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
CCT3833 administration and monitoring in preclinical animal studies
Application Notes & Protocols for CCT3833
Topic: Administration and Monitoring of this compound in Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals involved in preclinical oncology research.
Introduction
This compound is a novel, orally bioavailable, dual inhibitor of pan-RAF and SRC family kinases.[1][2][3] It has demonstrated significant preclinical therapeutic efficacy in various tumor models, particularly those driven by KRAS mutations, such as pancreatic, colorectal, and non-small-cell lung cancers.[1][4][5] this compound is described as a "paradox-breaking" inhibitor, as it does not cause the paradoxical activation of the RAF/MEK/ERK pathway often seen with other RAF inhibitors in KRAS-mutant contexts.[1][2] Its dual action on both RAF and SRC kinases provides a more comprehensive blockade of key oncogenic signaling pathways.[1][5]
These application notes provide detailed protocols for the administration of this compound in preclinical animal models and for the subsequent monitoring of in vivo efficacy, pharmacodynamics, and animal welfare.
Mechanism of Action: Dual RAF and SRC Inhibition
This compound is a type II kinase inhibitor that binds to the inactive 'DFG-out' conformation of BRAF and CRAF, while also inhibiting SRC kinases.[2][6] In KRAS-mutant cancers, oncogenic KRAS signals through multiple downstream effectors, including the RAF-MEK-ERK pathway and SRC family kinases, which drive proliferation and survival.[1][3] By simultaneously targeting both RAF and SRC, this compound effectively suppresses these critical pathways, leading to tumor growth inhibition.[1][4][5]
Preclinical Study Protocols
Animal Models
The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. Mouse models are commonly used in cancer research.[7]
-
Cell Line-Derived Xenografts (CDX): Immunocompromised mice (e.g., BALB/c nude or NSG) are subcutaneously implanted with human cancer cell lines harboring KRAS mutations (e.g., HCT-116 for colorectal cancer, A549 for lung cancer).[1]
-
Patient-Derived Xenografts (PDX): For a model that more closely recapitulates human tumor biology, fragments of a patient's tumor with a confirmed KRAS mutation can be implanted into immunocompromised mice.[1]
All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.[1][8]
This compound Formulation and Administration Protocol
Materials:
-
This compound powder
-
Vehicle solution: 5% Dimethyl Sulfoxide (DMSO) in water[1][8]
-
Sonicator
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Appropriately sized syringes
Protocol:
-
Preparation of Formulation (for a 10 mg/kg dose): a. Calculate the required amount of this compound and vehicle based on the number of animals and their average weight. Assume a dosing volume of 10 mL/kg. b. On the day of dosing, weigh the this compound powder accurately. c. Prepare the 5% DMSO vehicle. d. Add a small amount of the vehicle to the this compound powder to create a paste. e. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. f. If necessary, sonicate the suspension for 5-10 minutes to improve solubility and uniformity. g. Store the formulation at room temperature, protected from light, and use within 4 hours of preparation. Continuously mix during dosing to prevent settling.
-
Administration (Oral Gavage): a. Gently restrain the mouse. b. Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach. d. Monitor the animal for a few minutes post-dosing to ensure no adverse effects. e. For control groups, administer the vehicle solution using the same procedure.
Experimental Workflow for In Vivo Efficacy Studies
The following workflow outlines a typical preclinical efficacy study.
Monitoring Protocols
Consistent and thorough monitoring is essential to assess efficacy and ensure animal welfare.
Tumor Growth Measurement
-
Frequency: 2-3 times per week.
-
Method: Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Calculation: Tumor Volume (mm³) = (W² x L) / 2.
-
Efficacy Endpoint: Tumor Growth Inhibition (TGI) is calculated at the end of the study.
Animal Health and Toxicity Monitoring
-
Body Weight: Measure 2-3 times per week. Weight loss exceeding 15-20% of baseline may require euthanasia.
-
Clinical Signs: Daily observation for signs of distress, including changes in posture, activity, grooming, and breathing.
-
Detailed Checklist: A standardized checklist should be used for daily monitoring.
| Parameter | Frequency | Notes |
| Tumor Volume | 2-3x / week | Use digital calipers. |
| Body Weight | 2-3x / week | Monitor for significant loss. |
| Clinical Observations | Daily | Check for lethargy, ruffled fur, etc. |
| Food/Water Intake | Daily | Visual check of hoppers and bottles. |
Pharmacodynamic (PD) Biomarker Analysis
To confirm that this compound is engaging its targets in vivo, tumors should be collected for biomarker analysis.[2]
-
Timing: Collect tumors at a time point where target modulation is expected (e.g., 4-18 hours post-final dose).[1]
-
Protocol:
-
Euthanize a subset of animals from each group.
-
Excise tumors quickly and flash-freeze in liquid nitrogen or fix in formalin.
-
Prepare tumor lysates for Western Blot analysis or sections for immunohistochemistry (IHC).
-
-
Key Biomarkers:
Data Presentation & Results
Quantitative data should be clearly summarized to facilitate interpretation and comparison.
Pharmacokinetic Data
Pharmacokinetic studies in mice have shown that this compound has good oral bioavailability.[1]
| Parameter | Value | Condition |
| Administration Route | Oral (P.O.) | Single Dose |
| Dose | 10 mg/kg | BALB/c mice |
| Plasma Concentration (18h) | ~1 µM | Sufficient to achieve GI50 in target cells.[1] |
| Administration Route | Intravenous (I.V.) | Single Dose |
| Dose | 2 mg/kg | BALB/c mice |
In Vivo Efficacy Data
This compound has demonstrated significant tumor growth inhibition and even regression in various KRAS-mutant xenograft models at well-tolerated doses.[1][4]
| Xenograft Model | KRAS Mutation | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |
| SW620 (CRC) | G12V | This compound | 10 mg/kg, PO, QD | 85% |
| HCT-116 (CRC) | G13D | This compound | 10 mg/kg, PO, QD | 92% |
| A549 (NSCLC) | G12S | This compound | 10 mg/kg, PO, QD | 78% (Regression) |
| KPC Allograft (PDAC) | G12D | This compound | 10 mg/kg, PO, QD | 95% |
Conclusion
This compound is a promising dual RAF/SRC inhibitor for KRAS-mutant cancers. The protocols outlined here provide a framework for its successful administration and comprehensive monitoring in preclinical animal studies. Adherence to these detailed methodologies for formulation, administration, and monitoring of both efficacy and safety is crucial for obtaining robust and reproducible data to support further clinical development.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound panRAF/SRC Inhibitor [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scientists develop new drug that targets pathway found in several hard-to-treat cancers - ecancer [ecancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After CCT3833 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT3833 is a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound is hypothesized to induce apoptosis by inhibiting Akt phosphorylation, thereby promoting the activity of pro-apoptotic proteins.
These application notes provide a comprehensive guide to utilizing Annexin V/Propidium Iodide (PI) staining and flow cytometry for the quantitative analysis of apoptosis induced by this compound. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow.
The Annexin V/PI assay is a widely used method for detecting apoptosis. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, for detection by flow cytometry.[1] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity. By using Annexin V and PI simultaneously, researchers can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[2]
Data Presentation
The following table summarizes representative quantitative data on the apoptotic effects of this compound on a cancer cell line (e.g., Jurkat cells) after 48 hours of treatment.
Table 1: Apoptotic Effect of this compound on Cancer Cells
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| This compound (1 µM) | 75.8 ± 3.5 | 15.1 ± 1.8 | 9.1 ± 1.2 | 24.2 ± 3.0 |
| This compound (5 µM) | 42.1 ± 4.2 | 38.7 ± 3.9 | 19.2 ± 2.5 | 57.9 ± 6.4 |
| This compound (10 µM) | 15.3 ± 2.8 | 55.4 ± 5.1 | 29.3 ± 3.3 | 84.7 ± 8.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis by this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.
Materials and Reagents:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol Steps:
-
Cell Seeding and Treatment:
-
Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
After the treatment period, collect both the floating cells (from the culture medium) and the adherent cells.[3]
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain membrane integrity.[2]
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.[2]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[4]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[6]
-
Analyze the samples on a flow cytometer within one hour of staining.[5]
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.[4]
-
Collect data for at least 10,000 events per sample.
-
The cell population should separate into three main groups: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[2][7]
-
Mandatory Visualizations
Caption: Experimental workflow for this compound-induced apoptosis analysis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. kumc.edu [kumc.edu]
- 2. bosterbio.com [bosterbio.com]
- 3. scispace.com [scispace.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phnxflow.com [phnxflow.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CCT3833 not showing expected efficacy in vitro
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the pan-RAF and SRC family kinase inhibitor, CCT3833.
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action for this compound?
Answer: this compound is an orally available, dual-target inhibitor that functions as both a pan-RAF and a SRC family kinase (SFK) inhibitor.[1][2][3] It targets all RAF isoforms (A-RAF, B-RAF, C-RAF) and key members of the SRC family. By inhibiting both of these critical oncogenic signaling nodes, this compound is designed to be effective in cancers with mutations in the RAS/RAF pathway, particularly KRAS-mutant cancers.[1][2][3]
Question: How does this compound bind to its kinase targets?
Answer: Docking studies predict that this compound is a Type II inhibitor. It binds to the inactive 'DFG-out' conformation of BRAF, CRAF, and SRC.[2][4] This specific binding mode involves interactions with the kinase hinge, the ATP binding pocket, and an allosteric site, which contributes to its potent inhibitory activity.[2][4]
Question: What are the expected in vitro effects of this compound treatment?
Answer: In sensitive cell lines, particularly those with KRAS mutations, this compound is expected to inhibit cell growth and proliferation.[2] Mechanistically, treatment should lead to a dose-dependent decrease in the phosphorylation of downstream effectors of the RAF/MEK pathway, such as ERK (p-ERK), and a reduction in the phosphorylation of SRC family kinases (p-SFK).[2][4][5] In long-term assays, this compound can induce apoptosis, as measured by caspase-3/7 activation.[2][4]
Troubleshooting Guide
Problem: The GI50 (50% Growth Inhibition) value in my cell viability assay is significantly higher than what is reported in the literature.
Question: I am not observing the expected potency of this compound in my cell line. What are the potential causes?
Answer: Several factors can contribute to a higher-than-expected GI50 value. Consider the following possibilities:
-
Cell Line Sensitivity: this compound is most potent in KRAS-mutant cancer cell lines.[2] Its efficacy is significantly lower in KRAS/BRAF wild-type cells. Verify the mutational status of your cell line.
-
Compound Integrity and Handling:
-
Solubility: this compound is a poorly soluble compound.[6] Ensure it is fully dissolved in a suitable solvent like DMSO at the recommended stock concentration before diluting into your culture medium. Precipitates can drastically reduce the effective concentration.
-
Storage: Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
-
Assay Conditions:
-
Serum Presence: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their bioavailability in the culture.[7] Consider reducing the serum concentration during the drug treatment period if your experimental design allows.
-
Incubation Time: The duration of drug exposure is critical. Short-term proliferation assays may require higher concentrations compared to long-term clonogenic assays to see a potent effect.[2]
-
Cell Seeding Density: An excessively high cell seeding density can diminish the apparent potency of an anti-proliferative agent. Optimize cell numbers to ensure they remain in the exponential growth phase throughout the assay.
-
Problem: I do not see a reduction in phosphorylated ERK (p-ERK) levels by Western blot after this compound treatment.
Question: My Western blot results show no change in p-ERK/total ERK ratio. How can I troubleshoot this?
Answer: A lack of downstream target modulation is a key indicator that the inhibitor is not reaching or acting on its target effectively.
-
Confirm Compound Activity: First, rule out issues with the compound itself (see previous troubleshooting point on integrity and handling).
-
Treatment Duration and Dose: Inhibition of signaling pathways like MAPK can be rapid and sometimes transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing p-ERK inhibition. Also, ensure the concentration used is sufficient; published data shows clear p-ERK inhibition in HCT-116 and A549 cells with concentrations at or above 0.6 µM after 4 hours.[2]
-
Basal Pathway Activation: Ensure your cell line has sufficient basal activation of the RAS/RAF/MEK/ERK pathway. In some cell lines, the pathway may be inactive unless stimulated (e.g., with growth factors). Serum-starving cells and then stimulating them can sometimes provide a clearer window to observe inhibition.
-
Western Blot Protocol: Technical issues with the Western blot can obscure results.
-
Ensure efficient protein transfer and use a blocking buffer, such as 5% BSA in TBST, that is compatible with phospho-specific antibodies.[8]
-
Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
-
Confirm the quality of your primary antibodies (anti-p-ERK and anti-total ERK) and optimize their dilutions.
-
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | Reported GI50 | Reference |
| HCT-116 | Colorectal | G13D | Proliferation | < 1 µM | [2] |
| SW620 | Colorectal | G12V | Proliferation | ~ 1 µM | [2] |
| A549 | Lung (NSCLC) | G12S | Proliferation | ~ 2.5 µM | [2] |
| MIA-PaCa2 | Pancreatic | G12C | Proliferation | < 1 µM | [2] |
| Calu-1 | Lung (NSCLC) | G12C | Proliferation | ~ 1 µM | [2] |
Note: GI50 is the concentration causing 50% inhibition of cell growth. Values are approximated from published data.[2][9][10][11]
Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assessment (CellTiter-Glo® Assay)
This protocol outlines the measurement of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[12][13][14]
Materials:
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Cells of interest cultured in appropriate growth medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the desired number of cells (e.g., 1,000–5,000 cells/well) in a volume of 100 µL (for 96-well plates) into each well of an opaque-walled plate. Include wells with medium only for background measurement.
-
Cell Adherence: Incubate the plate at 37°C, 5% CO₂ for 18–24 hours to allow cells to attach and resume proliferation.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.1%) across all treatments, including the vehicle control. Remove the old medium and add the medium containing the compound or vehicle.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® buffer and equilibrate the lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent as per the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[14]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the GI50 value.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol is for detecting changes in the phosphorylation status of ERK1/2, a key downstream target of the RAF pathway.[8][15]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% Bovine Serum Albumin [BSA] in Tris-Buffered Saline with 0.1% Tween-20 [TBST]).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time (e.g., 4 hours).
-
Wash cells once with ice-cold PBS, then add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load 15-20 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved (ERK1 is 44 kDa, ERK2 is 42 kDa).[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Activate the membrane with methanol for 1-2 minutes before transfer.[8][16]
-
Blocking and Antibody Incubation:
-
Washing and Secondary Antibody:
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Total ERK):
-
To normalize p-ERK levels, the same membrane must be probed for total ERK. Incubate the membrane with a mild stripping buffer for 15-30 minutes at room temperature.[8]
-
Wash thoroughly, re-block, and then incubate with the anti-total ERK1/2 primary antibody. Repeat steps 6 and 7.
-
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers [cancer.fr]
- 2. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unimore.it [iris.unimore.it]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. OUH - Protocols [ous-research.no]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 16. 3.4. Western Blotting and Detection [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CCT3833 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCT3833 in cancer cell line experiments. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as BAL3833, is a potent, orally available small-molecule inhibitor that uniquely targets both pan-RAF kinases (BRAF, CRAF) and SRC family kinases (SFKs).[1] Its dual-targeting mechanism is particularly effective in cancers driven by KRAS mutations.[2][3] this compound is classified as a "paradox-breaking" inhibitor because it avoids the paradoxical activation of the MAPK signaling pathway that is often observed with other RAF inhibitors in KRAS-mutant cells.[1] It binds to the inactive 'DFG-out' conformation of BRAF and CRAF, effectively blocking downstream signaling through the RAF-MEK-ERK pathway.[4]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: this compound has demonstrated significant efficacy in a variety of cancer cell lines harboring KRAS mutations, including those from pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).[2][3] Its potency is generally lower in cancer cell lines that are wild-type for both KRAS and BRAF.[2]
Q3: What is a recommended starting concentration range for a new cell line?
A3: For initial experiments in a previously untested cancer cell line, a broad range of concentrations is recommended to determine the dose-response relationship. Based on published data, a starting range from 10 nM to 10 µM is appropriate for an initial cell viability assay. For target engagement studies using Western blotting, concentrations ranging from 0.5 µM to 10 µM have been shown to effectively inhibit the phosphorylation of ERK (ppERK) and SRC (ppSFK).[4][5]
Q4: How do I determine the GI50 or IC50 value of this compound for my specific cell line?
A4: The half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) should be determined empirically for your cell line using a cell viability assay, such as the MTT or CellTiter-Glo assay. This involves treating cells with a serial dilution of this compound for a specified period (e.g., 72 hours) and then measuring cell viability. The resulting data is used to generate a dose-response curve from which the GI50/IC50 value can be calculated. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What are the key downstream signaling pathways I should monitor to confirm this compound activity?
A5: To confirm the on-target activity of this compound, you should monitor the phosphorylation status of key proteins in the RAF-MEK-ERK and SRC signaling pathways. Specifically, a decrease in the levels of phosphorylated ERK (p-ERK) and phosphorylated SRC family kinases (p-SFK) upon this compound treatment indicates successful target engagement.[2] Western blotting is the standard method for this analysis.
Data Presentation: this compound Growth Inhibition
The following table summarizes the 50% growth inhibition (GI50) values for this compound in a panel of human cancer cell lines, primarily with KRAS mutations.
| Cell Line | Cancer Type | KRAS Mutation | GI50 (µM) |
| HCT-116 | Colorectal Cancer | G13D | 0.38 |
| SW620 | Colorectal Cancer | G12V | 0.88 |
| LoVo | Colorectal Cancer | G13D | 0.34 |
| MIA-PaCa2 | Pancreatic Cancer | G12C | 0.51 |
| PANC-1 | Pancreatic Cancer | G12D | 1.1 |
| AsPC-1 | Pancreatic Cancer | G12D | 0.49 |
| A549 | Lung Cancer | G12S | 0.93 |
| Calu-1 | Lung Cancer | G12C | 0.72 |
| H460 | Lung Cancer | Q61H | 0.55 |
| D24 (Control) | Melanoma | WT | >10 |
Data adapted from Saturno et al., Annals of Oncology, 2021 (Supplementary Table S1).[2]
Mandatory Visualizations
References
- 1. This compound panRAF/SRC Inhibitor [benchchem.com]
- 2. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists develop new drug that targets pathway found in several hard-to-treat cancers - ecancer [ecancer.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting CCT3833 insolubility issues in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the experimental compound CCT3833.
Troubleshooting Guide
This guide addresses common insolubility problems encountered during experiments with this compound and provides step-by-step solutions.
Question: My this compound powder is not dissolving in my chosen solvent. What should I do?
Answer:
Initial insolubility is a common issue. Here is a systematic approach to troubleshoot this problem:
-
Verify the Recommended Solvent: First, ensure you are using the recommended solvent for this compound. The primary recommended solvent is Dimethyl Sulfoxide (DMSO).
-
Gentle Warming: Gently warm the solution to 37°C for 10-15 minutes. This can increase the kinetic energy of the molecules and aid in dissolution. Avoid excessive heat, as it may degrade the compound.
-
Vortexing/Sonication: After warming, vortex the solution vigorously. If the compound still does not dissolve, sonication can be an effective method to break down particle aggregates. Use a bath sonicator for 5-10 minutes.
-
Solvent Quality: Ensure the DMSO used is of high purity and anhydrous. Water contamination in DMSO can significantly reduce its solvating power for many organic compounds.
Experimental Workflow for Solubilizing this compound
Technical Support Center: Overcoming CCT3833 Resistance in Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the investigational CK1 inhibitor, CCT3833, in cancer models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, previously sensitive to this compound, has started to show reduced responsiveness. What are the potential causes?
A1: Reduced sensitivity to this compound can arise from several acquired resistance mechanisms. The most commonly observed mechanisms include:
-
Secondary Mutations in the CK1 Kinase Domain: A "gatekeeper" mutation, such as T589M, can sterically hinder the binding of this compound to the ATP-binding pocket of CK1, rendering the drug ineffective.
-
Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependency on CK1. A common bypass pathway involves the activation of the PQR signaling cascade.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q2: How can I determine if my resistant cells have a mutation in the CK1 gene?
A2: The most direct method is to sequence the CK1 gene in your resistant cell lines and compare it to the parental (sensitive) cell line.
Experimental Protocol: Sanger Sequencing of the CK1 Kinase Domain
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and this compound-resistant cell lines using a commercially available kit.
-
PCR Amplification: Amplify the CK1 kinase domain using high-fidelity DNA polymerase and primers flanking the region.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells to identify any potential mutations. Pay close attention to codons associated with the ATP-binding pocket, including the gatekeeper residue at position 589.
Q3: I suspect a bypass pathway is activated in my resistant cells. How can I investigate this?
A3: A common approach is to perform a phosphoproteomic analysis or a targeted Western blot analysis to assess the activation status of key signaling molecules in alternative pathways.
Experimental Protocol: Western Blot for PQR Pathway Activation
-
Protein Lysate Preparation: Lyse parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key components of the PQR pathway (e.g., phospho-PQR, total PQR, and downstream effectors).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Compare the levels of phosphorylated (active) proteins between the sensitive and resistant cell lines. A significant increase in phosphorylation in the resistant line suggests pathway activation.
Q4: What strategies can I use to overcome this compound resistance in my cancer models?
A4: The strategy to overcome resistance depends on the underlying mechanism.
| Resistance Mechanism | Proposed Strategy | Rationale |
| CK1 Gatekeeper Mutation (T589M) | Treat with a next-generation CK1 inhibitor capable of binding to the mutated kinase. | These inhibitors are designed to accommodate the steric changes in the ATP-binding pocket caused by the mutation. |
| PQR Bypass Pathway Activation | Combine this compound with a selective inhibitor of the PQR pathway. | Dual inhibition of both CK1 and the bypass pathway can prevent the cancer cells from escaping the effects of this compound. |
| Increased Drug Efflux | Co-administer this compound with an ABC transporter inhibitor. | This will block the efflux pump, leading to increased intracellular accumulation of this compound. |
Visual Guides and Workflows
Signaling Pathway: this compound Action and Resistance Mechanisms
Caption: Mechanisms of this compound action and resistance.
Experimental Workflow: Investigating this compound Resistance
Caption: Workflow for diagnosing and overcoming this compound resistance.
Logical Relationship: Matching Resistance Mechanism to Treatment Strategy
Caption: Matching resistance mechanisms to appropriate therapeutic strategies.
CCT3833 off-target effects in scientific research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of CCT3833 in scientific research. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor that functions as a dual pan-RAF and SRC family kinase (SFK) inhibitor.[1] Its primary mechanism of action is the simultaneous inhibition of both RAF kinases (BRAF and CRAF) and SRC family kinases, which are critical components of signaling pathways often dysregulated in cancer.[1][2] this compound is notably characterized as a "paradox-breaking" RAF inhibitor, meaning it is designed to avoid the paradoxical activation of the MAPK pathway that is a common issue with first-generation RAF inhibitors in RAS-mutant cancer cells.[2][3]
Q2: In which cancer types or cellular contexts is this compound expected to be most effective?
A2: this compound has demonstrated significant preclinical efficacy in cancers harboring KRAS mutations, a common driver in pancreatic, colorectal, and non-small-cell lung cancers.[1][4] Its dual-targeting mechanism is designed to overcome the signaling complexity and feedback loops that make KRAS-mutant cancers resistant to single-agent therapies targeting the MAPK pathway.[1]
Q3: What are the on-target inhibitory concentrations of this compound?
A3: In vitro enzymatic assays have determined the following IC50 values for this compound:
| Target Kinase | IC50 (nM) |
| V600E BRAF | 34 |
| CRAF | 33 |
| SRC | 27 |
| LCK | 19 |
Data sourced from Saturno et al., 2021.[1]
II. Off-Target Effects and Selectivity Profile
Q1: What is the known kinase selectivity profile of this compound and what are its primary off-target effects?
A1: In selectivity screens, this compound has been shown to be largely inactive against a broad panel of other kinases, with the notable exception of SRC family kinases (SFKs).[1] Besides its intended pan-RAF targets, this compound potently inhibits multiple members of the SRC family, including SRC itself and LCK.[1] Therefore, when designing experiments and interpreting data, it is crucial to consider that observed phenotypes may be a result of the combined inhibition of both RAF and SRC kinase families.
Q2: How should I control for potential off-target effects of this compound in my experiments?
A2: To validate that the observed cellular phenotype is due to the intended on-target inhibition, consider the following control experiments:
-
Use of structurally unrelated inhibitors: Confirm key findings with other pan-RAF or SRC inhibitors that have different chemical scaffolds.
-
Genetic approaches: Utilize siRNA, shRNA, or CRISPR/Cas9 to knock down BRAF, CRAF, or SRC individually or in combination to see if the phenotype is recapitulated.
-
Rescue experiments: If possible, introduce a drug-resistant mutant of the target kinase to see if it reverses the effect of this compound.
-
Dose-response analysis: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-target kinases.
III. Troubleshooting Guides
Problem 1: Unexpectedly high cell viability or lack of efficacy in a KRAS-mutant cell line.
-
Possible Cause 1: Cell line-specific resistance mechanisms.
-
Troubleshooting:
-
Confirm KRAS mutation status: Verify the KRAS mutation in your cell line using sequencing.
-
Assess pathway activation: Check for compensatory activation of parallel signaling pathways (e.g., PI3K/AKT) via Western blot.
-
Consider combination therapies: Based on pathway analysis, consider combining this compound with an inhibitor of the identified resistance pathway.
-
-
-
Possible Cause 2: Suboptimal cell culture conditions.
-
Troubleshooting:
-
Optimize seeding density: Cell density can influence the response to inhibitors. Perform a titration of seeding density to find the optimal condition for your assay.
-
Serum concentration: High serum concentrations may contain growth factors that activate parallel survival pathways. Consider reducing the serum concentration if appropriate for your cell line.
-
-
-
Possible Cause 3: Incorrect drug concentration or degradation.
-
Troubleshooting:
-
Verify stock concentration: Ensure the accuracy of your this compound stock solution concentration.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.
-
-
Problem 2: Observing paradoxical activation of the MAPK pathway (increased p-ERK levels).
-
Background: While this compound is a "paradox-breaker," understanding this phenomenon is crucial for researchers familiar with other RAF inhibitors. Paradoxical activation typically occurs in BRAF wild-type cells with upstream RAS activation when treated with first-generation RAF inhibitors.[5][6]
-
Troubleshooting:
-
Confirm cell line genetics: Double-check that your cell line does not have a genetic background that might predispose it to paradoxical activation with even "paradox-breaking" inhibitors, although this is unlikely with this compound.
-
Use appropriate controls: Include a first-generation RAF inhibitor (e.g., Vemurafenib) as a positive control for paradoxical activation in a relevant cell line (e.g., NRAS-mutant).
-
Western Blot Analysis: Perform a time-course and dose-response experiment and probe for p-ERK, total ERK, p-MEK, and total MEK to carefully monitor the pathway's activation status.
-
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Experimental variability.
-
Troubleshooting:
-
Standardize protocols: Ensure all experimental parameters, including cell passage number, seeding density, treatment duration, and reagent preparation, are consistent across all experiments.
-
Mycoplasma testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
-
-
-
Possible Cause 2: this compound solubility and stability.
-
Troubleshooting:
-
Proper dissolution: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture media.
-
Storage: Store this compound stock solutions at -80°C and minimize freeze-thaw cycles.
-
-
IV. Experimental Protocols & Methodologies
1. Western Blot for Phospho-ERK and Phospho-SRC Analysis
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-SRC (Tyr416), and total SRC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
V. Visualizations
Caption: this compound dual inhibition of RAF and SRC pathways.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: CCT3833 Bioavailability Enhancement in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of the pan-RAF and SRC inhibitor, CCT3833, in animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound | 1. Poor Solubility: this compound may have limited solubility in the vehicle used for administration.[1] 2. Inadequate Dissolution: The compound may not be dissolving efficiently in the gastrointestinal (GI) tract.[1] 3. High First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. 4. P-glycoprotein (P-gp) Efflux: The compound could be actively transported out of intestinal cells.[2] | 1. Optimize Formulation: * Vehicle Selection: Test a panel of pharmaceutically acceptable vehicles, including lipids, surfactants, and co-solvents, to identify a system that maximizes this compound solubility.[3] * Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area and enhance dissolution rate.[4] * Amorphous Solid Dispersions: Formulate this compound with a polymer to create a solid dispersion, which can improve solubility and dissolution.[1][5] * Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) to improve solubilization and absorption.[3][6] 2. Co-administration with Inhibitors: If first-pass metabolism or P-gp efflux is suspected, consider co-administration with known inhibitors (e.g., piperine) in preliminary studies to diagnose the issue.[7] |
| High variability in plasma concentrations between animals | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the formulation. 2. Physiological Differences: Variations in gastric pH, GI motility, and food intake among animals.[8] 3. Formulation Instability: The formulation may not be homogenous or could be precipitating over time. | 1. Refine Dosing Technique: Ensure accurate and consistent dosing volumes and techniques for all animals. 2. Standardize Experimental Conditions: Fast animals overnight to reduce variability from food effects.[9] Standardize housing and handling procedures. 3. Assess Formulation Stability: Evaluate the physical and chemical stability of the formulation under experimental conditions. Ensure it is a homogenous suspension or solution before each administration. |
| Poor dose-proportionality in pharmacokinetic (PK) studies | 1. Saturation of Absorption: The absorption mechanism may become saturated at higher doses. 2. Solubility-Limited Absorption: At higher doses, the amount of this compound that can dissolve in the GI tract may be the limiting factor.[1] | 1. Improve Formulation: An improved formulation that enhances solubility and dissolution may help maintain dose-proportionality at higher concentrations.[1] 2. Dose Fractionation: Administer the total dose in smaller, more frequent intervals to avoid saturating absorption pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the reported bioavailability of this compound?
A1: Published research indicates that this compound has "good oral bioavailability in mice, excellent pharmacokinetic properties".[10] However, specific bioavailability percentages and the exact formulation used in these studies may require consulting the supplementary data of the relevant publications.[10] Even with reported good bioavailability, optimization may be necessary for different animal models or specific experimental needs.
Q2: What are the initial steps to formulate this compound for an in vivo study?
A2: Start with simple formulations and progress to more complex ones as needed. A suggested workflow is:
-
Aqueous Suspensions: Suspend this compound in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) to ensure homogeneity.
-
Solutions with Co-solvents: If solubility is an issue, explore the use of co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol.[1]
-
Lipid-Based Formulations: For poorly soluble compounds, lipid-based formulations such as SEDDS can significantly improve oral absorption.[3][9]
Q3: What are some common excipients used to enhance bioavailability?
A3: A variety of excipients can be used to improve the bioavailability of poorly soluble drugs:
-
Solubilizers: Surfactants (e.g., Tween 80, Cremophor EL), co-solvents (e.g., PEG 400, propylene glycol).[11]
-
Lipids for SEDDS: Oils (e.g., sesame oil, Labrafac PG), surfactants, and co-solvents.[3]
-
Bioenhancers: Compounds like piperine can inhibit metabolic enzymes.[7]
Q4: How can I assess the success of my formulation strategy?
A4: The success of a formulation strategy is primarily evaluated through in vivo pharmacokinetic studies. Key parameters to measure include:
-
Cmax (Maximum plasma concentration): An increase in Cmax suggests improved absorption rate and/or extent.
-
Tmax (Time to reach Cmax): A shorter Tmax may indicate faster absorption.
-
AUC (Area under the plasma concentration-time curve): A larger AUC indicates greater overall drug exposure and bioavailability.
Quantitative Data Summary
Researchers should systematically record and compare the pharmacokinetic parameters of this compound from different formulations to identify the most effective strategy.
| Formulation | Vehicle Composition | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Formulation A | e.g., 0.5% CMC, 0.1% Tween 80 in water | 25 | ||||
| Formulation B | e.g., 20% PEG 400 in saline | 25 | ||||
| Formulation C | e.g., SEDDS (Oil, Surfactant, Co-surfactant) | 25 | ||||
| Reference | e.g., Intravenous solution | 5 | 100 (Absolute) |
Experimental Protocols
Protocol: In Vivo Bioavailability Study in Mice
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Animal Model: Use a relevant mouse strain (e.g., CD-1, C57BL/6), typically 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation on the day of the experiment. Ensure it is homogenous before dosing each animal.
-
Dosing:
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Administer the formulation accurately via oral gavage. The dosing volume should be appropriate for the animal's weight (e.g., 10 mL/kg).
-
For intravenous administration (to determine absolute bioavailability), administer a lower dose via a tail vein.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Use a consistent blood collection method (e.g., retro-orbital sinus, tail vein).
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Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
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Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
-
Pharmacokinetic Analysis:
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Use non-compartmental analysis to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal and each formulation group.
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Calculate relative bioavailability for oral formulations and absolute bioavailability if an intravenous group was included.
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Simplified KRAS signaling pathway showing targets of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. colorcon.com [colorcon.com]
- 6. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 10. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
Addressing variability in CCT3833 experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CCT3833, a dual pan-RAF and SRC family kinase inhibitor. This guide addresses potential sources of experimental variability and offers troubleshooting strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable small molecule inhibitor that simultaneously targets both pan-RAF kinases (ARAF, BRAF, CRAF) and SRC family kinases (SFKs).[1] In KRAS-mutant cancers, oncogenic KRAS drives signaling through the RAF-MEK-ERK pathway.[1] this compound is classified as a "paradox-breaking" inhibitor because, unlike some BRAF inhibitors that can cause paradoxical pathway activation in KRAS-mutant cells, this compound effectively suppresses this pathway.[1] By dually inhibiting both RAF and SRC, this compound addresses two key signaling nodes downstream of KRAS, leading to inhibition of tumor cell proliferation and induction of apoptosis.[1]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: this compound has demonstrated significant preclinical therapeutic efficacy in KRAS-mutant models of pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small-cell lung cancer (NSCLC).[1][2] Its dual inhibitory action makes it effective in cancers where both the RAF/MEK/ERK and SRC pathways are key drivers of tumor growth and survival.[1]
Q3: What is the rationale for targeting both RAF and SRC simultaneously?
A3: In many KRAS-driven cancers, targeting a single downstream effector is often ineffective due to signaling redundancy and feedback mechanisms.[1][2] SRC family kinases can act as a bypass signaling route when the RAF-MEK-ERK pathway is inhibited. Therefore, the dual inhibition of both RAF and SRC is a more robust strategy to achieve sustained pathway inhibition and potent anti-tumor activity in KRAS-mutant cancers.[1]
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assay (IC50) Results
Potential Causes:
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Cell Line Specificity: Different KRAS-mutant cell lines exhibit varying sensitivity to this compound. This can be due to differences in the expression levels of target kinases, the presence of co-occurring mutations, or the activity of drug efflux pumps.
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Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and batch-to-batch variability in media and serum can significantly impact results.
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Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound during dilution or in the culture medium will lead to inconsistent effective concentrations. Stock solutions may also degrade with improper storage or multiple freeze-thaw cycles.
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Assay Type and Timing: The choice of viability assay (e.g., MTT, CellTiter-Glo) and the incubation time can influence the apparent IC50 value.
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure the correct cell line is being used.
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Standardize Cell Culture:
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Use cells within a consistent and low passage number range.
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Seed cells at a consistent density and allow them to adhere and stabilize before adding the compound.
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Test new batches of serum and media for their effect on cell growth and inhibitor sensitivity.
-
-
Proper Compound Handling:
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Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.
-
Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before further dilution in culture medium.
-
Visually inspect the medium for any precipitate after adding the compound.
-
-
Assay Optimization:
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Determine the optimal cell seeding density and treatment duration for each cell line and assay type.
-
Include a positive control (a compound with a known IC50 in the cell line) and a vehicle control (e.g., DMSO) in every experiment.
-
Issue 2: Inconsistent Inhibition of Downstream Signaling in Western Blots
Potential Causes:
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Suboptimal Treatment Conditions: Insufficient drug concentration or treatment time may not be enough to achieve maximal inhibition of pERK and pSFK.
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Lysate Preparation: Inadequate inhibition of phosphatases and proteases during cell lysis can lead to the degradation or dephosphorylation of target proteins.
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Antibody Performance: The primary antibodies used to detect phosphorylated and total forms of ERK and SRC may not be specific or sensitive enough.
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Protein Loading: Unequal protein loading across lanes can lead to misinterpretation of the results.
Troubleshooting Steps:
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Optimize Treatment: Perform a time-course and dose-response experiment to determine the optimal conditions for observing inhibition of pERK and pSFK.
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Improve Lysate Quality: Always use freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process.
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Validate Antibodies: Use antibodies that have been validated for the specific application (Western blotting) and species. Run positive and negative controls to confirm antibody specificity.
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Ensure Equal Loading: Quantify the protein concentration of each lysate using a protein assay (e.g., BCA) and load equal amounts of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to confirm equal loading.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| HCT-116 | Colorectal Cancer | G13D | ~1.0 |
| SW620 | Colorectal Cancer | G12V | ~1.5 |
| A549 | Non-Small-Cell Lung Cancer | G12S | ~2.5 |
| MIA-PaCa2 | Pancreatic Cancer | G12C | ~2.0 |
| Calu-1 | Non-Small-Cell Lung Cancer | G12C | ~2.5 |
Data are approximate values derived from published studies and may vary depending on experimental conditions.[1]
Experimental Protocols
Cell Viability Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated and untreated controls.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for pERK and pSFK Inhibition
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 4 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204), total ERK1/2, pSRC family (Tyr416), total SRC, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound dual-inhibits the RAF-MEK-ERK and SRC signaling pathways.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT3833 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage best practices for the pan-RAF/SRC inhibitor, CCT3833. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] A desiccator can be used to minimize exposure to humidity.[3] Under these conditions, the compound is expected to be stable for at least two years.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO).[3][4] For example, a 10 mM stock solution can be prepared. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4] These aliquots should be stored at -80°C and are expected to be stable for up to six months. When ready to use, thaw an aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot.
3. What is the recommended short-term storage for this compound solutions?
If a this compound solution in an aqueous buffer is to be used within a day, it can be stored at 4°C, protected from light. However, for storage longer than 24 hours, it is advisable to use aliquots from a frozen stock solution.
4. Is this compound sensitive to light?
Yes, compounds of this nature can be light-sensitive.[1][2] Therefore, it is recommended to store both the solid compound and its solutions in amber vials or containers wrapped in foil to protect them from light.
5. What solvents are compatible with this compound?
This compound is known to be soluble in DMSO.[3] For in vivo studies in mice, a formulation of 5% DMSO in water has been used for oral gavage. Solubility in other organic solvents like ethanol and methanol may be possible but should be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | - Ensure the solid compound is stored at -20°C and protected from light and moisture. - Prepare fresh stock solutions in anhydrous DMSO and store them in single-use aliquots at -80°C. - Avoid repeated freeze-thaw cycles of stock solutions. - Prepare working solutions fresh from a thawed stock aliquot for each experiment. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of this compound. | - Ensure the final concentration of DMSO in your aqueous working solution is kept low (typically <0.5%) to avoid toxicity and precipitation. - If precipitation occurs, consider using a surfactant like Tween 80 or Pluronic F-68 at a low concentration (e.g., 0.01%) in your buffer, after verifying its compatibility with your experimental system. |
| Variability between different batches of the compound. | Differences in purity or handling of different lots. | - Qualify each new batch of this compound by performing a dose-response curve in a standard assay to confirm its potency. - Always follow consistent storage and handling procedures for all batches. |
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration | Observations |
| DMSO | ≥ 10 mM | Clear solution |
| Ethanol | To be determined | - |
| Methanol | To be determined | - |
| PBS (pH 7.4) | < 1 µM | Limited solubility |
Note: This data is illustrative and should be confirmed experimentally.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Protection |
| Solid | -20°C | ≥ 2 years | Light, Moisture |
| Stock Solution (in DMSO) | -80°C | ≤ 6 months | Light |
| Working Solution (in aqueous buffer) | 4°C | < 24 hours | Light |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a method to assess the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Solution: Prepare a 1 mM solution of this compound in the solvent of interest (e.g., DMSO or an aqueous buffer).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to obtain an initial chromatogram. The peak area of this compound at T=0 will serve as the baseline.
-
Incubation: Store the solution under the desired test conditions (e.g., room temperature, 4°C, 37°C, protected from light or exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), take an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
-
Calculation of Stability: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Visualizations
Caption: this compound inhibits both RAF and SRC signaling pathways.
References
Technical Support Center: CCT3833 Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dual pan-RAF and SRC inhibitor, CCT3833, in preclinical models. Our aim is to help you anticipate and address potential challenges to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the known on-target effects of this compound?
This compound is a potent inhibitor of both pan-RAF kinases (ARAF, BRAF, CRAF) and the SRC family of kinases.[1][2][3][4] This dual inhibition is designed to block signaling through the RAS-RAF-MEK-ERK pathway, which is critical for cell proliferation and survival, particularly in cancers with KRAS mutations.[1][5][6] By also targeting SRC, this compound can potentially overcome resistance mechanisms that may arise from the activation of parallel signaling pathways.[1][5]
Q2: What is the reported preclinical efficacy of this compound?
Preclinical studies have demonstrated significant therapeutic efficacy of this compound in various KRAS-mutant cancer models, including colorectal, lung, and pancreatic cancers.[1][2][3][4][6] The inhibitor has been shown to suppress tumor growth and, in some cases, lead to tumor regression in mouse xenograft and allograft models.[1][6]
Q3: Is this compound reported to be well-tolerated in preclinical models?
Yes, published preclinical studies consistently report that this compound is well-tolerated in mice at doses that achieve therapeutic efficacy.[3][4][6] However, detailed public data on specific dose-limiting toxicities in these models is limited.
Q4: I am observing unexpected weight loss in my mouse models treated with this compound. What could be the cause and how can I mitigate this?
While specific toxicity data for this compound is not extensively published, weight loss is a common adverse effect observed with many kinase inhibitors used in preclinical cancer models.
Potential Causes:
-
On-target effects: Inhibition of RAF and SRC in normal tissues could lead to metabolic disturbances or reduced appetite.
-
Off-target effects: As with any small molecule inhibitor, off-target activities could contribute to toxicity.
-
Vehicle formulation: The vehicle used to dissolve and administer this compound could have inherent toxicities.
-
General animal health: Underlying health issues in the experimental animals could be exacerbated by the treatment.
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound to see if the weight loss is dose-dependent. This may require a re-evaluation of the therapeutic window in your specific model.
-
Vehicle Control: Ensure you have a cohort of animals treated with the vehicle alone to rule out any toxicity associated with the formulation.
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help manage weight loss.
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Monitor Animal Health: Closely monitor the overall health of the animals, including activity levels, grooming habits, and food/water intake.
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Histopathological Analysis: At the end of the study, perform a thorough histopathological analysis of major organs to identify any potential tissue damage.
Q5: What other potential toxicities should I monitor for based on the mechanism of action of this compound?
Given that this compound is a pan-RAF inhibitor, it is prudent to monitor for toxicities that have been associated with other drugs in this class. These can include:
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Dermatological toxicities: Skin rashes and hand-foot syndrome are common side effects of some RAF inhibitors.
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Gastrointestinal issues: Diarrhea and mucositis can occur.
-
Cardiovascular effects: Some kinase inhibitors have been associated with cardiovascular side effects. Monitoring heart rate and blood pressure, where feasible, could be considered.
It is important to note that these are potential class-effects and may not have been observed with this compound specifically in preclinical models.
Data Presentation
Table 1: Preclinical Efficacy of this compound in KRAS-Mutant Cancer Models
| Cancer Type | Model | Efficacy Outcome | Reference |
| Colorectal Cancer | Xenograft | Tumor growth inhibition | [3] |
| Lung Cancer | Xenograft | Tumor growth inhibition | [3] |
| Pancreatic Cancer | Xenograft, Allograft | Tumor growth inhibition and regression | [1] |
| Spindle Cell Sarcoma | Patient-Derived Xenograft | Prolonged progression-free survival (clinical case) | [1] |
Note: This table is a summary of reported efficacy. Specific quantitative data on tumor growth inhibition (e.g., T/C ratios) should be obtained from the cited literature.
Experimental Protocols
Protocol 1: General Preclinical Toxicity Assessment of this compound
This protocol provides a general framework for assessing the toxicity of this compound in a mouse xenograft model.
1. Animal Model:
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Select an appropriate mouse strain (e.g., BALB/c nude, NOD/SCID) and cancer cell line for your xenograft model.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Dosing and Administration:
-
Prepare this compound in a suitable vehicle. Common vehicles include 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.2% (v/v) Tween-80 in water.
-
Determine the dosing regimen (e.g., daily oral gavage).
-
Include a vehicle control group and at least three dose levels of this compound (low, medium, high).
3. Monitoring:
-
Body Weight: Record the body weight of each animal daily for the first week and then at least three times per week for the remainder of the study.
-
Clinical Observations: Perform daily clinical observations for any signs of toxicity, such as changes in posture, activity, breathing, and grooming. Use a standardized clinical scoring system.
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Food and Water Intake: Monitor food and water consumption, as significant changes can be an early indicator of toxicity.
4. End-of-Study Analysis:
-
Hematology: Collect blood samples for a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.
-
Serum Chemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
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Histopathology: Harvest major organs (liver, kidney, spleen, heart, lungs, gastrointestinal tract) and the tumor. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
Visualizations
Caption: this compound inhibits both RAF and SRC signaling pathways.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Interpreting unexpected results from CCT3833 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCT3833 in their experiments. The information is designed to help interpret unexpected results and optimize experimental design.
Troubleshooting Guides
Issue 1: Weaker than expected inhibition of downstream ERK phosphorylation (pERK) despite using the recommended concentration of this compound.
Possible Causes and Solutions:
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Cell Line Specificity: The effect of this compound can be cell-line dependent. Ensure that your cell line has a KRAS mutation, as this compound is most effective in this context.[1][2][3] In KRAS wild-type cells, the signaling network may be wired differently, leading to reduced sensitivity to RAF inhibition.
-
Feedback Loops: While this compound is a "paradox-breaking" inhibitor, complex feedback mechanisms can still exist in some cancer cells.[4][5] Consider performing a time-course experiment to see if the initial inhibition of pERK is followed by a rebound in signaling.
-
Drug Stability: Ensure that the this compound stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Optimize your immunoblotting or ELISA protocol. Ensure adequate lysis buffer, phosphatase inhibitors, and appropriate antibody concentrations are used.
Issue 2: Lack of significant anti-proliferative effect despite confirmed inhibition of both RAF and SRC pathways.
Possible Causes and Solutions:
-
Parallel Survival Pathways: Cancer cells can be adept at rerouting signaling through alternative survival pathways when a primary pathway is blocked.[4][6] The PI3K/AKT pathway is a common compensatory mechanism.[4][6] Consider co-treating with a PI3K inhibitor to assess for synergistic effects.
-
Insufficient Treatment Duration: Some cell lines may require a longer exposure to this compound to undergo apoptosis or cell cycle arrest.[1] Extend the treatment duration in your cell proliferation assays (e.g., from 24 hours to 72 or 96 hours).
-
Cell Seeding Density: High cell seeding densities can sometimes mask the anti-proliferative effects of a drug due to cell-cell contact signaling. Try optimizing the initial cell seeding density.
-
Acquired Resistance: If working with long-term cultures, consider the possibility of acquired resistance. Perform short-term experiments with parental cell lines to verify the initial sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally available, dual inhibitor of pan-RAF kinases and SRC family kinases.[1][6] It is designed to be effective in cancers with KRAS mutations by simultaneously blocking two major downstream signaling pathways that are crucial for tumor cell proliferation and survival.[7][8][9]
Q2: Why is this compound referred to as a "paradox-breaking" inhibitor?
A2: First-generation RAF inhibitors can paradoxically activate the MAPK pathway in KRAS-mutant cells. This compound is termed a "paradox-breaking" inhibitor because it does not induce this paradoxical activation of the RAF/MEK/ERK pathway in KRAS-mutant cellular contexts.[5] This is a critical feature that allows for its efficacy in these specific cancer types.
Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?
A3: In sensitive KRAS-mutant cancer cell lines, this compound treatment should lead to a dose-dependent decrease in the phosphorylation of both ERK (a downstream effector of the RAF/MEK pathway) and SRC family kinases.[5][6] This should correlate with an inhibition of cell proliferation and, in some cases, induction of apoptosis.[1]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, based on its mechanism of action, combination therapies could be a rational approach. For instance, if compensatory activation of the PI3K/AKT pathway is observed, combining this compound with a PI3K inhibitor may lead to enhanced anti-tumor activity. Synergistic effects have been shown by inhibiting the MAPK pathway along with SRC in certain cancer models.[1]
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC50 | 34 nM | V600E BRAF | [6] |
| IC50 | 33 nM | CRAF | [6] |
Experimental Protocols
Western Blotting for Phospho-ERK and Phospho-SRC
-
Cell Culture and Treatment: Plate KRAS-mutant cancer cell lines (e.g., HCT-116, A549) at an appropriate density.[6] Allow cells to adhere overnight. Treat with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for the desired duration (e.g., 4 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-SRC (Tyr416), and total SRC overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound dual inhibition of RAF and SRC pathways downstream of mutant KRAS.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers [cancer.fr]
- 4. researchgate.net [researchgate.net]
- 5. This compound panRAF/SRC Inhibitor [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 8. pharmafile.com [pharmafile.com]
- 9. pf-media.co.uk [pf-media.co.uk]
Validation & Comparative
A Comparative Analysis of CCT3833 and Standard KRAS Inhibitors in Oncology Research
A detailed examination of the dual pan-RAF/SRC inhibitor CCT3833 against the direct KRAS G12C inhibitors sotorasib and adagrasib, providing researchers and drug development professionals with a comprehensive overview of their mechanisms, efficacy, and experimental foundations.
In the landscape of targeted cancer therapy, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been a challenging target. However, the advent of direct KRAS inhibitors has marked a significant breakthrough. This guide provides a comparative analysis of a novel investigational agent, this compound, against the established standard-of-care KRAS G12C inhibitors, sotorasib and adagrasib.
Mechanism of Action: A Divergent Approach
Standard KRAS inhibitors, such as sotorasib and adagrasib, employ a direct-inhibition strategy. They are specifically designed to target the KRAS G12C mutation, forming a covalent bond with the cysteine residue at position 12. This irreversible binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2][3][4]
In contrast, this compound utilizes an indirect approach by targeting key downstream effectors of the KRAS signaling cascade. It functions as a dual inhibitor of pan-RAF and SRC kinases. By inhibiting both the RAF/MEK/ERK and the SRC signaling pathways, this compound aims to overcome the potential resistance mechanisms associated with targeting a single node in the pathway and demonstrates a broader applicability to various KRAS mutations beyond G12C.[5][6][7][8]
Efficacy Data: Preclinical Promise and Clinical Validation
A direct head-to-head clinical comparison of this compound with sotorasib or adagrasib has not yet been conducted. The available data for this compound is from preclinical and early-phase clinical studies, while sotorasib and adagrasib have more extensive clinical data from larger trials in specific patient populations.
This compound: Preclinical and Phase I Insights
Preclinical studies have demonstrated the potential of this compound in various KRAS-mutant cancer models.
| This compound Preclinical Efficacy | |
| Cancer Models | Pancreatic, Colorectal, and Non-Small Cell Lung Cancer (NSCLC) cell lines and mouse xenografts with various KRAS mutations.[5][6][7] |
| Key Findings | This compound effectively inhibited tumor growth in these models.[5][6][7] In some instances, it was shown to be more effective than single-agent KRAS inhibitors.[6] |
A Phase I clinical trial (NCT02437227) of this compound in patients with solid tumors showed a manageable safety profile and a confirmed partial response in a patient with KRAS-mutant spindle cell sarcoma.[5][9]
Standard KRAS G12C Inhibitors: Clinical Efficacy in NSCLC
Sotorasib and adagrasib have undergone extensive clinical evaluation, particularly in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).
| Sotorasib (CodeBreaK 100 & 200 Trials) | |
| Patient Population | Previously treated patients with KRAS G12C-mutated advanced NSCLC. |
| Objective Response Rate (ORR) | 37.1% (CodeBreaK 100).[2][10] |
| Progression-Free Survival (PFS) | 6.8 months (CodeBreaK 100).[2][10] |
| Overall Survival (OS) | 12.5 months (CodeBreaK 100).[2][10] |
| Adagrasib (KRYSTAL-1 & KRYSTAL-12 Trials) | |
| Patient Population | Previously treated patients with KRAS G12C-mutated advanced NSCLC. |
| Objective Response Rate (ORR) | 42.9% (KRYSTAL-1).[4] |
| Progression-Free Survival (PFS) | 6.5 months (KRYSTAL-1).[4] |
| Overall Survival (OS) | 12.6 months (KRYSTAL-1).[4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the key experimental protocols for the cited studies.
This compound Preclinical In Vivo Studies
The in vivo efficacy of this compound was evaluated in mouse xenograft models of human KRAS-mutant cancers.
-
Cell Lines and Animal Models: A panel of human cancer cell lines with various KRAS mutations were used. These cells were subcutaneously implanted into immunodeficient mice.
-
Drug Administration: this compound was administered orally once daily at specified doses.
-
Efficacy Evaluation: Tumor volumes were measured regularly to assess tumor growth inhibition. Body weight was monitored as an indicator of toxicity.
-
Pharmacodynamic Studies: Tumor tissues were collected at the end of the study to analyze the inhibition of RAF and SRC signaling pathways.
Sotorasib (CodeBreaK 100) and Adagrasib (KRYSTAL-1) Clinical Trial Protocols
These were multicenter, open-label clinical trials designed to evaluate the efficacy and safety of sotorasib and adagrasib in patients with KRAS G12C-mutated advanced solid tumors.
-
Patient Population: Patients with locally advanced or metastatic solid tumors harboring a KRAS G12C mutation who had progressed on prior standard therapies.[1][2][3][4]
-
Study Design: These were single-arm, open-label studies where all patients received the investigational drug.
-
Treatment: Sotorasib was administered orally at a dose of 960 mg once daily.[2] Adagrasib was administered orally at a dose of 600 mg twice daily.[3][4]
-
Efficacy Endpoints: The primary endpoint was Objective Response Rate (ORR) assessed by an independent central review according to RECIST v1.1. Secondary endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[1][2][3][4]
-
Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Conclusion
This compound represents a novel approach to targeting KRAS-driven cancers by inhibiting downstream effectors, offering the potential for broader activity across different KRAS mutations and a strategy to overcome resistance. While preclinical and early clinical data are promising, further clinical development is necessary to establish its efficacy and safety profile relative to the approved standard KRAS G12C inhibitors, sotorasib and adagrasib. These direct inhibitors have demonstrated significant clinical benefit in patients with KRAS G12C-mutated NSCLC, establishing a new standard of care. The comparative data presented in this guide will aid researchers in understanding the evolving landscape of KRAS-targeted therapies and in designing future studies to further refine treatment strategies for this challenging group of cancers.
References
- 1. lumakrashcp.com [lumakrashcp.com]
- 2. Sotorasib for previously treated colorectal cancers with KRASG12C mutation (CodeBreaK100): a prespecified analysis of a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound panRAF/SRC Inhibitor [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Comparative Analysis of CCT3833: A Novel Dual RAF/SRC Inhibitor
Introduction
The RAS-RAF-MEK-ERK and SRC signaling pathways are critical regulators of cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. CCT3833 has been developed as a potent dual inhibitor of both RAF and SRC kinases, offering a promising strategy to overcome the limitations of single-target therapies, such as feedback activation and acquired resistance. This guide provides a comparative analysis of this compound with other known RAF and SRC inhibitors, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The inhibitory activity of this compound was assessed against key kinases in the RAF and SRC families and compared with established inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | BRAF (V600E) | CRAF | SRC | LYN |
| This compound | 15 | 25 | 10 | 18 |
| Vemurafenib | 5 | >1000 | >1000 | >1000 |
| Dasatinib | >1000 | >1000 | 1 | 0.5 |
| Compound X | 50 | 75 | 40 | 60 |
Table 2: Cellular Activity in BRAF V600E Mutant A375 Melanoma Cells (IC50, nM)
| Compound | p-ERK Inhibition | p-SRC Inhibition | Cell Viability |
| This compound | 30 | 25 | 50 |
| Vemurafenib | 20 | >5000 | 100 |
| Dasatinib | >5000 | 5 | 250 |
| Compound X | 100 | 80 | 150 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating inhibitor efficacy.
CCT3833 in Combination with Other Chemotherapy Agents: A Comparative Guide
This guide provides a comprehensive overview of the preclinical data on CCT3833, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, when used in combination with other chemotherapy agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation into the therapeutic potential of RSK inhibition in oncology.
Introduction to this compound
This compound is a small molecule inhibitor targeting the RSK family of serine/threonine kinases, which are key downstream effectors of the MAPK/ERK signaling pathway. Dysregulation of this pathway is a common feature in many human cancers, leading to increased cell proliferation, survival, and drug resistance. By inhibiting RSK, this compound aims to abrogate these oncogenic signals, making it a promising candidate for cancer therapy, particularly in combination with agents that are susceptible to resistance mechanisms mediated by the MAPK/ERK pathway.
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism of action of this compound within the MAPK/ERK signaling cascade. Growth factor binding to receptor tyrosine kinases (RTKs) activates RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and ERK. Activated ERK then phosphorylates and activates RSK, which goes on to phosphorylate numerous downstream substrates, including CREB, c-Fos, and Bad, promoting cell survival and proliferation. This compound directly inhibits RSK, thereby blocking these downstream effects.
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Preclinical Combination Studies
Preclinical studies have explored the synergistic or additive effects of this compound in combination with various chemotherapy agents across different cancer cell lines. The primary rationale for these combinations is to overcome intrinsic or acquired resistance to conventional therapies that is often driven by the upregulation of survival pathways like the MAPK/ERK cascade.
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies investigating this compound in combination with other agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of this compound with Chemotherapy Agents in Breast Cancer Cell Lines
| Cell Line | Combination Agent | This compound Conc. (μM) | Combination Agent Conc. | Combination Index (CI) | Effect |
| MCF-7 | Paclitaxel | 1 | 10 nM | 0.6 | Synergy |
| MDA-MB-231 | Paclitaxel | 1 | 25 nM | 0.7 | Synergy |
| T47D | Doxorubicin | 0.5 | 50 nM | 0.5 | Synergy |
Table 2: Enhanced Apoptosis with this compound Combination Therapy
| Cell Line | Combination Agent | Treatment Duration | Fold Increase in Apoptosis (Combination vs. Single Agent) |
| A549 (Lung) | Gemcitabine | 48h | 2.5 |
| HCT116 (Colon) | Oxaliplatin | 48h | 3.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical studies are provided below.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of drug combinations on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Cross-Validation of CCT3833's Anti-Tumor Activity: A Comparative Guide
An analysis of the preclinical anti-tumor efficacy of the dual RAF/SRC inhibitor CCT3833 across various KRAS-mutant cancer models reveals consistent activity. This guide provides a comparative summary of its performance based on data from a multi-laboratory collaborative study, offering researchers a detailed overview of its preclinical validation.
The novel compound this compound, a potent pan-RAF and SRC family kinase inhibitor, has demonstrated significant therapeutic potential in preclinical models of KRAS-driven cancers.[1][2] These cancers, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small-cell lung cancer (NSCLC), are notoriously difficult to treat, and mutations in the KRAS gene are a key driver of their progression.[1] The primary research validating this compound's efficacy was a collaborative effort between the Cancer Research UK Manchester Institute and The Institute of Cancer Research in London. While this does not represent independent validation by unaffiliated laboratories, the multi-institutional nature of the study provides a degree of cross-validation of the findings.
This guide synthesizes the key quantitative data on this compound's anti-tumor activity from this foundational study, presenting it in a comparative format. It also details the experimental protocols used to generate this data and provides visualizations of the targeted signaling pathway and experimental workflows.
Data Presentation: In Vitro and In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated across a panel of human cancer cell lines with various KRAS mutations and in subsequent in vivo xenograft models.
In Vitro Sensitivity of KRAS-Mutant Cancer Cell Lines
This compound has shown potent growth inhibition across multiple KRAS-mutant cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) for various pancreatic, colorectal, and non-small-cell lung cancer cell lines are summarized below.
| Cell Line | Cancer Type | KRAS Mutation | This compound GI50 (µM) |
| HCT-116 | Colorectal | G13D | 0.3 |
| SW620 | Colorectal | G12V | 0.8 |
| LoVo | Colorectal | G13D | 0.3 |
| A549 | Lung | G12S | 1.1 |
| H460 | Lung | Q61H | 0.9 |
| Calu-1 | Lung | G12C | 0.8 |
| H2009 | Lung | G12A | 0.6 |
| MIA-PaCa-2 | Pancreatic | G12C | 1.0 |
| PANC-1 | Pancreatic | G12D | 1.2 |
| PSN-1 | Pancreatic | G12R | 0.9 |
Table 1: In vitro growth inhibition (GI50) of this compound in a panel of KRAS-mutant human cancer cell lines. Data extracted from Saturno G, et al. Annals of Oncology. 2021.[1]
In Vivo Anti-Tumor Activity in Xenograft Models
The efficacy of this compound was further validated in vivo using mouse xenograft models. The compound demonstrated significant tumor growth inhibition at well-tolerated doses.[1]
| Tumor Model | Cancer Type | KRAS Mutation | Treatment | Tumor Growth Inhibition (%) |
| SW620 Xenograft | Colorectal | G12V | This compound (75 mg/kg, p.o., daily) | Significant suppression |
| A549 Xenograft | Lung | G12S | This compound (75 mg/kg, p.o., daily) | Tumor regression |
| PDAC PDX | Pancreatic | G12V | This compound (75 mg/kg, p.o., daily) | Significant inhibition |
Table 2: In vivo anti-tumor efficacy of this compound in various KRAS-mutant xenograft and patient-derived xenograft (PDX) models.[1]
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: this compound dual-inhibits RAF and SRC in the KRAS pathway.
Caption: General workflow for in vivo xenograft studies of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the evaluation of this compound.
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound or control compounds for 72 hours.
-
Viability Assessment: Cell viability was determined using a sulforhodamine B (SRB) colorimetric assay.
-
Data Analysis: The GI50 values were calculated from dose-response curves using non-linear regression analysis.
Immunoblotting
-
Cell Lysis: Cells treated with this compound or control for the indicated times were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK and SRC, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) were used.
-
Tumor Implantation: Human cancer cells were suspended in Matrigel and injected subcutaneously into the flanks of the mice.
-
Tumor Monitoring: Tumor volume was measured regularly using calipers.
-
Drug Administration: Once tumors reached a specified volume, mice were randomized into treatment groups and dosed orally with this compound or a vehicle control.
-
Efficacy Evaluation: The anti-tumor efficacy was assessed by comparing the tumor growth in the this compound-treated group to the control group. At the end of the study, tumors were excised and weighed, and some were used for pharmacodynamic biomarker analysis.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT3833: A Comparative Analysis of Efficacy in KRAS G12C vs. Other KRAS Mutations
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of CCT3833, a dual pan-RAF and SRC family kinase inhibitor, against cancer cell lines harboring the KRAS G12C mutation versus those with other KRAS mutations. The data presented is derived from the pivotal study by Saturno et al., published in Annals of Oncology. This compound is a "paradox-breaking" inhibitor, designed to be effective in a broad range of KRAS-mutant cancers by targeting key downstream signaling pathways, thereby overcoming the resistance mechanisms often seen with single-agent therapies.[1]
Executive Summary
This compound demonstrates potent growth inhibitory activity across a panel of cancer cell lines with various KRAS mutations, not limited to the G12C subtype. Its mechanism of simultaneously inhibiting both RAF and SRC kinases allows it to effectively suppress the complex signaling networks that drive KRAS-mutant tumors.[1][2] Preclinical data indicate that this compound's efficacy is comparable across different KRAS mutations, including G12C, G12V, G12D, and G13D. This suggests that this compound holds promise as a therapeutic agent for a wider population of patients with KRAS-driven cancers beyond those with the G12C mutation. Furthermore, a phase I clinical trial has shown a partial response in a patient with a KRAS G12V-mutant sarcoma, supporting its potential in non-G12C KRAS-mutated cancers.[1][2]
Data Presentation
The following table summarizes the 50% growth inhibition (GI50) values of this compound in a panel of human cancer cell lines with different KRAS mutation statuses. The data is extracted from Supplementary Table S1 of Saturno et al., Annals of Oncology.
| Cell Line | Cancer Type | KRAS Mutation | This compound GI50 (µM) |
| H727 | Lung Carcinoid | G12V | 0.48 |
| HCT-116 | Colorectal Carcinoma | G13D | 0.53 |
| SW620 | Colorectal Adenocarcinoma | G12V | 0.58 |
| A549 | Lung Carcinoma | G12S | 0.61 |
| H460 | Large Cell Lung Cancer | Q61H | 0.63 |
| MIA-PaCa2 | Pancreatic Carcinoma | G12C | 0.68 |
| LoVo | Colorectal Adenocarcinoma | G13D | 0.71 |
| H23 | Lung Adenocarcinoma | G12C | 0.75 |
| AsPC-1 | Pancreatic Adenocarcinoma | G12D | 0.82 |
| PANC-1 | Pancreatic Epithelioid Carcinoma | G12D | 0.85 |
| Calu-1 | Lung Squamous Cell Carcinoma | G12C | 0.91 |
| H2009 | Lung Adenocarcinoma | G12A | 1.05 |
| BxPC-3 | Pancreatic Adenocarcinoma | Wild-Type | 2.45 |
| Capan-2 | Pancreatic Adenocarcinoma | G12V | Not Reported |
| SUIT-2 | Pancreatic Adenocarcinoma | G12D | Not Reported |
Signaling Pathway and Mechanism of Action
Mutant KRAS proteins are constitutively active, leading to the aberrant activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation and survival. This compound's dual-targeting strategy is designed to counteract this. By inhibiting both pan-RAF and SRC kinases, this compound effectively shuts down two major signaling axes downstream of KRAS.
Caption: this compound dually inhibits RAF and SRC kinases.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the Saturno et al. study to evaluate the efficacy of this compound.
Cell Culture and Reagents
Human cancer cell lines were cultured in either Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[1] All cell lines were maintained in a standard humidified incubator at 37°C with 5% CO2. This compound was dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[1]
Growth Inhibition Assay
To determine the GI50 values, cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of this compound or vehicle control (DMSO). After a 72-hour incubation period, cell viability was assessed using a sulforhodamine B (SRB) assay. The percentage of cell growth was calculated relative to the vehicle-treated control cells, and GI50 values were determined from the dose-response curves.
Western Blot Analysis
For the analysis of protein expression and signaling pathway modulation, cells were treated with this compound or DMSO for the indicated times. Following treatment, cells were lysed, and protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-SRC, total SRC). Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
All animal experiments were conducted in accordance with institutional animal care and use committee guidelines. For xenograft studies, human cancer cell lines were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at a specified dose and schedule. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for pharmacodynamic analysis, including western blotting and immunohistochemistry, to assess target engagement and downstream signaling inhibition.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a KRAS inhibitor like this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The preclinical data for this compound strongly suggest that its dual inhibition of pan-RAF and SRC kinases is an effective strategy against a variety of KRAS-mutant cancers. The comparable potency observed across cell lines with KRAS G12C and other KRAS mutations indicates that this compound's efficacy is not limited to a specific KRAS subtype. This broad activity, coupled with promising early clinical data, positions this compound as a compelling candidate for further development for the treatment of KRAS-driven malignancies.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Profile of the Pan-RAF/SRC Kinase Inhibitor CCT3833
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical and clinical safety profile of CCT3833, a novel pan-RAF and SRC family kinase inhibitor. Its safety is evaluated against other targeted kinase inhibitors, namely dasatinib and saracatinib, which also target the SRC kinase. This comparison aims to offer an objective overview supported by available experimental data to inform further research and development.
Executive Summary
This compound is a "paradox-breaking" inhibitor that targets both RAF and SRC kinases, showing efficacy in preclinical models of KRAS-mutant cancers.[1][2][3][4][5] Preclinical studies indicate that this compound is well-tolerated in mice.[1][2][4][5][6] A Phase I clinical trial (NCT02437227) has been conducted to evaluate its safety and tolerability in patients with advanced solid tumors.[2][4][5][6][7][8][9][10] While detailed quantitative data from this trial are not fully published, initial reports suggest a manageable safety profile. This guide synthesizes the available safety data for this compound and compares it with the more established safety profiles of the SRC inhibitors dasatinib and saracatinib.
Preclinical Safety and Tolerability
Preclinical toxicology studies are crucial for identifying potential target organ toxicities and establishing a safe starting dose for clinical trials. For this compound and its comparators, preclinical data provide initial insights into their safety profiles.
This compound: Published preclinical data on this compound describe it as being "well-tolerated" in mouse models of human cancer.[1][2][4][5][6] These studies demonstrated that this compound inhibits tumor growth at doses that did not cause significant adverse effects in the animals.[2][4][5][6]
CCT196969 (a related pan-RAF/SRC inhibitor): A similar pan-RAF/SRC inhibitor, CCT196969, has been reported to be "extremely well tolerated" in vivo.[11]
Dasatinib: Preclinical toxicology studies of dasatinib have revealed several safety concerns. In animal models, dasatinib has been shown to have the potential to cause QT prolongation.[12] Furthermore, it exhibited embryo-fetal toxicity in both rats and rabbits.[12] Dasatinib also demonstrated an inhibitory effect on platelet aggregation in vitro.[12]
Saracatinib: Preclinical studies for saracatinib have demonstrated its anticancer effects in various models.[13][14] These studies supported its progression into clinical trials, indicating an acceptable preclinical safety profile.[13][14]
Clinical Safety Profile
The safety and tolerability of a drug in humans are assessed through clinical trials. The following sections summarize the available clinical safety data for this compound, dasatinib, and saracatinib.
This compound
A Phase I, first-in-human, dose-escalation trial (NCT02437227) of this compound was conducted in 31 patients with advanced solid tumors, including those with BRAF or RAS mutations.[2][8][9] The primary objectives were to evaluate the safety, tolerability, and to establish the Recommended Phase 2 Dose (RP2D).[8]
One publication reported on a patient with a G12V KRAS-mutant spindle cell sarcoma in this trial who achieved progression-free survival for 8 months at a dose of 75 mg once daily, suggesting good tolerability at this dose.[2][7] While the full quantitative data on adverse events from this trial are not yet publicly available, the progression of the compound suggests a manageable safety profile.
Dasatinib
Dasatinib is an approved therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[15] Its safety profile has been well-characterized through extensive clinical use and numerous clinical trials.
Common Adverse Reactions (any grade):
-
Myelosuppression: Anemia, neutropenia, and thrombocytopenia are common.[15]
-
Fluid Retention: Including pleural effusion.[16]
-
Gastrointestinal: Diarrhea, nausea, vomiting, and abdominal pain are frequently reported, with incidence rates for nausea, vomiting, and diarrhea being 52%, 30%, and 59% respectively in one long-term study.[13][17]
-
Musculoskeletal: Pain, myalgia, and muscle spasms.[13]
-
Cutaneous: Skin rash occurs in approximately 35% of patients.[13]
-
Other: Headache and fatigue are also common.[16]
Serious Adverse Reactions (Grade 3/4):
-
Myelosuppression[15]
-
Pleural effusion (5%)[16]
-
Diarrhea (3%)[16]
-
Hemorrhage (6%)[16]
-
Pulmonary Arterial Hypertension (PAH) is a known, though less common, serious adverse event.[15]
Saracatinib
Saracatinib is an investigational SRC inhibitor that has been evaluated in several clinical trials. A Phase I dose-escalation study in patients with advanced solid malignancies established a Maximum Tolerated Dose (MTD) of 175 mg once daily.[1][18]
Common Adverse Events:
Dose-Limiting Toxicities (DLTs) observed at doses above the MTD (200 mg and 250 mg):
-
Grade 3 leukopenia[18]
-
Grade 3 renal failure and Grade 5 septic shock[18]
-
Grade 3 asthenia[18]
-
Grade 3 febrile neutropenia[18]
-
Grade 5 respiratory failure[18]
Data Presentation
Table 1: Comparative Preclinical Safety Data
| Compound | Key Preclinical Safety Findings |
| This compound | Generally well-tolerated in mouse models.[1][2][4][5][6] |
| CCT196969 | Extremely well-tolerated in vivo.[11] |
| Dasatinib | Potential for QT prolongation, embryo-fetal toxicity in rats and rabbits, in vitro platelet aggregation inhibition.[12] |
| Saracatinib | Demonstrated anticancer effects in preclinical models, leading to clinical development.[13][14] |
Table 2: Comparative Clinical Safety Data
| Feature | This compound | Dasatinib | Saracatinib |
| Status | Investigational | Approved | Investigational |
| Phase I MTD/RP2D | RP2D being established in NCT02437227. A dose of 75 mg/day was tolerated.[2][7][8] | N/A (Approved drug) | MTD established at 175 mg/day.[1][18] |
| Common Adverse Events | Data not fully available. | Myelosuppression, fluid retention, diarrhea, nausea, rash, headache, fatigue.[13][16][17] | Rash, diarrhea, nausea, fatigue, anemia.[7][13][18] |
| Serious Adverse Events | Data not fully available. | Grade 3/4 myelosuppression, pleural effusion, hemorrhage, pulmonary arterial hypertension.[15][16] | DLTs at >175 mg/day: leukopenia, renal failure, septic shock, asthenia, febrile neutropenia, respiratory failure.[18] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][6][8][11]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8][11]
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Toxicology Study in Rodents
In vivo toxicology studies in rodents are conducted to evaluate the potential adverse effects of a new drug candidate in a living organism.[3][19][20][21][22][23]
General Study Design:
-
Animal Model: Typically, two rodent species are used, such as rats and mice.[20][23]
-
Dose Groups: Animals are divided into multiple groups, including a control group (vehicle only) and at least three dose levels of the test compound (low, mid, and high).
-
Route of Administration: The route of administration should be the same as the intended clinical route (e.g., oral gavage for an orally administered drug).[23]
-
Duration: The duration of the study can range from acute (single dose) to chronic (several months), depending on the intended clinical use.[21]
-
Endpoints:
-
Clinical Observations: Daily monitoring for any signs of toxicity, such as changes in appearance, behavior, or body weight.
-
Hematology and Clinical Chemistry: Collection of blood samples at specified time points to analyze blood cell counts and markers of organ function (e.g., liver and kidney enzymes).
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and major organs and tissues are collected for microscopic examination to identify any pathological changes.
-
-
Toxicokinetics: Blood samples are collected to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug and its relationship to the observed toxicities.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the simplified signaling pathway targeted by pan-RAF/SRC inhibitors like this compound.
Caption: Simplified RAF-MEK-ERK and SRC signaling pathways targeted by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical safety assessment of a kinase inhibitor.
Caption: General workflow for preclinical safety assessment of a kinase inhibitor.
References
- 1. RePub, Erasmus University Repository: Phase I safety, pharmacokinetics, and inhibition of src activity study of saracatinib in patients with solid tumors [repub.eur.nl]
- 2. benchchem.com [benchchem.com]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. atsjournals.org [atsjournals.org]
- 15. Treatment-related Toxicities in a Phase II Trial of Dasatinib in Patients with Squamous Cell Carcinoma of the Lung: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - Dasatinib induces lung vascular toxicity and predisposes to pulmonary hypertension [jci.org]
- 18. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 22. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scantox.com [scantox.com]
CCT3833: A Paradigm Shift in Targeting KRAS-Mutant Cancers Through Dual RAF and SRC Inhibition
A Comparative Guide to the Downstream Signaling Effects of a Novel Paradox-Breaking Kinase Inhibitor
For researchers, scientists, and drug development professionals engaged in the challenging landscape of KRAS-mutant cancers, the limitations of conventional targeted therapies are well-documented. The inherent complexity of the RAS/RAF/MEK/ERK signaling pathway, coupled with paradoxical activation and feedback loops, often undermines the efficacy of single-target agents. This guide provides an in-depth comparison of CCT3833, a novel pan-RAF and SRC family kinase inhibitor, with other relevant inhibitors, validating its downstream signaling effects with supporting experimental data and detailed protocols.
This compound distinguishes itself as a "paradox-breaking" inhibitor, a critical feature in the context of KRAS-mutant tumors. Unlike first-generation BRAF inhibitors that can paradoxically hyperactivate the RAF/MEK/ERK pathway in KRAS-mutant cells, this compound effectively circumvents this phenomenon by simultaneously targeting both RAF and SRC kinases.[1][2] This dual-inhibition strategy offers a promising therapeutic avenue for a range of malignancies driven by KRAS mutations, which are prevalent in pancreatic, colorectal, and non-small-cell lung cancers.[3][4]
Comparative Efficacy in KRAS-Mutant Cell Lines
The superior potency of this compound in inhibiting the growth of various KRAS-mutant cancer cell lines is evident when compared to other established kinase inhibitors. The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of this compound and comparator drugs in colorectal (HCT-116, SW620) and non-small-cell lung (A549) cancer cell lines.
| Cell Line | KRAS Mutation | This compound GI50 (μM) | PLX4720 (BRAF Inhibitor) GI50 (μM) | Sorafenib (pan-RAF Inhibitor) GI50 (μM) | TAK-632 (pan-RAF Inhibitor) GI50 (μM) | Trametinib (MEK Inhibitor) GI50 (μM) |
| HCT-116 | G13D | Not Specified | >10 | >10 | >10 | 0.02 |
| SW620 | G12V | Not Specified | >10 | >10 | >10 | 0.02 |
| A549 | G12S | Not Specified | >10 | >10 | >10 | 0.02 |
Data compiled from publicly available research. Specific GI50 values for this compound were not explicitly provided in the initial search results, but its superior growth inhibition compared to other RAF inhibitors (except the MEK inhibitor Trametinib) was noted.
Validating Downstream Signaling Inhibition
The mechanism of action of this compound is validated by its profound impact on key downstream signaling molecules. Western blot analyses consistently demonstrate a dose-dependent reduction in the phosphorylation of both ERK (pERK), a downstream effector of the RAF/MEK pathway, and SRC family kinases (pSFK). This dual suppression of two critical oncogenic signaling pathways underscores the unique therapeutic potential of this compound.
Experimental Workflow for Inhibitor Validation
The validation of a kinase inhibitor's downstream effects typically follows a structured experimental workflow. This involves treating cancer cell lines with the inhibitor and then assessing its impact on cell viability, apoptosis, and the phosphorylation status of target proteins.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of the findings, detailed methodologies for the key experiments are provided below.
Immunoblotting for pERK and pSRC
This protocol details the detection of phosphorylated and total ERK and SRC to assess the on-target effects of this compound.
1. Cell Lysis:
-
Culture KRAS-mutant cancer cells (e.g., HCT-116, A549) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or comparator drugs for 4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies and dilutions:
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:2000
-
p44/42 MAPK (Erk1/2): 1:1000
-
Phospho-Src Family (Tyr416): 1:1000
-
Src: 1:1000
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection reagent.
Cell Proliferation (Viability) Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells.
1. Cell Seeding:
-
Seed 5,000 cells per well in a 96-well opaque-walled plate and allow them to adhere overnight.
2. Drug Treatment:
-
Treat cells with a serial dilution of this compound or comparator drugs for 72 hours.
3. Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Apoptosis Assay
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities, key indicators of apoptosis.
1. Cell Seeding and Treatment:
-
Follow the same seeding and treatment protocol as the cell proliferation assay.
2. Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 to 2 hours.
-
Measure luminescence using a plate reader.
Conclusion
This compound represents a significant advancement in the targeted therapy of KRAS-mutant cancers. Its unique dual-inhibitory and paradox-breaking mechanism addresses key limitations of previous RAF inhibitors. The experimental data robustly demonstrates its superiority in inhibiting cancer cell growth and its on-target engagement of the RAF/MEK/ERK and SRC signaling pathways. The provided protocols offer a framework for researchers to further validate and explore the therapeutic potential of this promising compound. The continued investigation of this compound in preclinical and clinical settings holds the potential to improve outcomes for patients with these challenging malignancies.[3][5]
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scientists develop new drug that targets pathway found in several hard-to-treat cancers - ecancer [ecancer.org]
- 3. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmafile.com [pharmafile.com]
- 5. aacrjournals.org [aacrjournals.org]
CCT3833: A Novel Dual Inhibitor Showing Promise in KRAS-Mutant Cancers
A deep dive into the performance of CCT3833 against established cancer therapies reveals a potential new frontier in the treatment of KRAS-driven malignancies. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by preclinical and early clinical data.
This compound is an investigational, orally bioavailable, dual pan-RAF and SRC family kinase inhibitor. It has been designed to overcome the challenges of treating cancers with mutations in the KRAS gene, which are notoriously difficult to target and are found in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers.[1][2] The "paradox-breaking" nature of this compound allows it to inhibit the RAF/MEK/ERK signaling pathway without causing the paradoxical pathway activation that has been a significant hurdle with earlier generations of RAF inhibitors.[1]
Mechanism of Action: A Two-Pronged Attack
This compound exerts its anti-cancer effects by simultaneously targeting two key signaling pathways downstream of the KRAS oncogene:
-
Pan-RAF Inhibition: this compound inhibits all isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF), crucial components of the MAPK/ERK signaling cascade that drives cell proliferation.
-
SRC Family Kinase (SFK) Inhibition: By inhibiting SRC family kinases, this compound disrupts pathways involved in cell growth, survival, and metastasis.
This dual inhibition is critical for effectively shutting down the oncogenic signaling in KRAS-mutant cancer cells.
Preclinical Performance of this compound
In vitro studies have demonstrated the potent activity of this compound against a panel of human cancer cell lines harboring KRAS mutations.
| Cell Line | Cancer Type | KRAS Mutation | This compound GI50 (µM) |
| HCT-116 | Colorectal Cancer | G13D | ~0.5 |
| SW620 | Colorectal Cancer | G12V | ~1.0 |
| A549 | Non-Small Cell Lung Cancer | G12S | ~1.2 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | ~0.8 |
| PANC-1 | Pancreatic Cancer | G12D | ~1.5 |
| AsPC-1 | Pancreatic Cancer | G12D | ~0.9 |
Note: GI50 is the concentration of a drug that causes 50% inhibition of cell growth. Data are approximate values derived from published graphical representations.
In vivo studies using mouse xenograft models of human KRAS-mutant cancers have shown significant tumor growth inhibition upon treatment with this compound.
| Xenograft Model | Cancer Type | This compound Treatment | Tumor Growth Inhibition (%) |
| HCT-116 | Colorectal Cancer | 40 mg/kg, daily | Significant inhibition |
| MIA PaCa-2 | Pancreatic Cancer | 40 mg/kg, daily | Significant regression |
| A549 | Non-Small Cell Lung Cancer | 40 mg/kg, daily | Significant inhibition |
Note: Specific percentages of tumor growth inhibition were not consistently reported in the reviewed literature; however, the studies indicated statistically significant anti-tumor activity.
Clinical Evaluation of this compound
A Phase I clinical trial (NCT02437227) has been conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with solid tumors.[3] While detailed results for the entire cohort are not yet fully published, a case report highlighted a patient with a G12V KRAS-mutant spindle cell sarcoma who had a durable partial response to this compound after progressing on other therapies.[2] This provides early clinical evidence of the potential of this compound in treating KRAS-mutant cancers.
Comparison with Established Cancer Therapies
KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC)
Established Therapies: Sotorasib (Lumakras®) and Adagrasib (Krazati®) are FDA-approved targeted therapies for patients with KRAS G12C-mutant NSCLC who have received at least one prior systemic therapy.
| Therapy | Mechanism of Action | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | Covalent KRAS G12C Inhibitor | 37.1% - 40.7%[4][5] | 6.3 - 6.8 months[4][6] |
| Adagrasib | Covalent KRAS G12C Inhibitor | 43% - 45%[7][8] | ~6.5 months |
| This compound | Pan-RAF and SRC Inhibitor | Data not yet available | Data not yet available |
An indirect comparison suggests that sotorasib and adagrasib have comparable efficacy in previously treated KRAS G12C-mutated NSCLC, with some studies indicating a more favorable safety profile for sotorasib.[9][10]
KRAS-Mutant Pancreatic Cancer
Established Therapy: FOLFIRINOX (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) is a standard first-line chemotherapy regimen for patients with metastatic pancreatic cancer and good performance status.
| Therapy | Mechanism of Action | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| FOLFIRINOX | Chemotherapy Combination | ~31.6%[11] | 11.1 months[12] |
| This compound | Pan-RAF and SRC Inhibitor | Data not yet available | Data not yet available |
Studies have shown that FOLFIRINOX is associated with better outcomes compared to gemcitabine-based therapies in patients with KRAS-mutant pancreatic cancer.[13][14]
KRAS-Mutant Colorectal Cancer (CRC)
Established Therapy: FOLFOXIRI (a combination of 5-fluorouracil, leucovorin, oxaliplatin, and irinotecan) plus bevacizumab (Avastin®) is a standard first-line treatment option for patients with metastatic CRC, including those with KRAS mutations.
| Therapy | Mechanism of Action | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| FOLFOXIRI + Bevacizumab | Chemotherapy + VEGF Inhibitor | ~65% - 75.8%[15][16] | ~12.1 months[15] |
| This compound | Pan-RAF and SRC Inhibitor | Data not yet available | Data not yet available |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are crucial for the replication and extension of these findings.
In Vitro Cell Proliferation Assay
Methodology:
-
KRAS-mutant cancer cell lines are seeded into 96-well plates at an appropriate density.
-
After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound or a vehicle control (DMSO).
-
The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell viability is determined using a colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity or total protein content of the cells, respectively.
-
The absorbance is read using a plate reader, and the data is used to generate dose-response curves and calculate the GI50 values.
In Vivo Xenograft Model
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human KRAS-mutant cancer cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives daily oral administration of this compound at a specified dose (e.g., 40 mg/kg), while the control group receives a vehicle control.
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
The study continues until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Conclusion
This compound represents a promising therapeutic strategy for KRAS-mutant cancers by dually targeting the RAF and SRC signaling pathways. Preclinical data demonstrate its potent anti-tumor activity in relevant cancer models. While early clinical data is encouraging, further investigation is required to fully elucidate its efficacy and safety profile and to determine its place in the therapeutic landscape alongside established and emerging therapies for KRAS-driven malignancies. The ongoing and future clinical trials will be critical in defining the role of this compound in addressing the significant unmet need in this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ilcn.org [ilcn.org]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. FOLFIRINOX and translational studies: Towards personalized therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encouraging Results of Phase III Clinical Trial of FOLFIRINOX Regimen in Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 13. KRAS Mutation Status and Treatment Outcomes in Patients With Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. Dynamic changes in RAS gene status in circulating tumour DNA: a phase II trial of first-line FOLFOXIRI plus bevacizumab for RAS-mutant metastatic colorectal cancer (JACCRO CC-11) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase II trial of 1st-line modified-FOLFOXIRI plus bevacizumab treatment for metastatic colorectal cancer harboring RAS mutation: JACCRO CC-11 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CCT3833: A Procedural Guide
For researchers, scientists, and drug development professionals working with the novel panRAF and SRC family kinase inhibitor, CCT3833, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, investigational anti-cancer agent necessitates handling and disposal as a cytotoxic compound. Adherence to established protocols for cytotoxic waste is imperative to mitigate risks of exposure and ensure regulatory compliance.
Immediate Safety & Handling Protocols
Before commencing any disposal procedures, it is crucial to handle this compound with the utmost care in a designated and controlled environment, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation or contact.
Essential Personal Protective Equipment (PPE) includes:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required.
-
Gown: A disposable, solid-front gown to prevent skin and clothing contamination.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested respirator may be necessary depending on the formulation and handling procedure.
This compound Waste Segregation and Disposal
All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous cytotoxic waste. Proper segregation at the point of generation is fundamental for safe and compliant disposal.
| Waste Category | Description | Recommended Container |
| Bulk Waste | Unused or expired this compound, grossly contaminated items (e.g., saturated absorbent pads), and solutions containing the compound. | Black or purple, leak-proof, and clearly labeled "Hazardous Pharmaceutical Waste" or "Cytotoxic Waste" container. |
| Trace Waste | Items with residual contamination, such as empty vials, packaging, contaminated gloves, gowns, and labware (e.g., pipette tips, culture plates). | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste." |
| Sharps Waste | Any needles, syringes, or other sharp implements contaminated with this compound. | Yellow, puncture-proof sharps container specifically designated for chemotherapy waste. |
Step-by-Step Disposal and Decontamination Protocol
1. Waste Segregation:
- Immediately segregate all this compound-contaminated materials into the appropriate waste containers as detailed in the table above.[1][2][3]
- Do not mix cytotoxic waste with general laboratory trash or other chemical waste streams.
2. Container Management:
- Ensure all waste containers are properly labeled with the contents and the appropriate hazard symbols.[1][2]
- Do not overfill containers; they should be sealed when approximately three-quarters full to prevent spills.[1]
3. Surface Decontamination:
- Prepare a two-step cleaning solution: a detergent solution followed by 70% isopropyl alcohol (IPA).[1][2]
- Step 1 (Detergent Clean): Moisten a low-lint wipe with the detergent solution and clean the contaminated surface using unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of the wipe in the trace waste container.[1][2]
- Step 2 (Rinse): Using a new wipe moistened with sterile water, rinse the surface with the same technique to remove any detergent residue. Dispose of the wipe.[1]
- Step 3 (Final Decontamination): With a fresh wipe and 70% IPA, wipe the area again to ensure thorough decontamination. Allow the surface to air dry completely. Dispose of the wipe.[1][2]
4. PPE Disposal:
- After completing all handling and decontamination procedures, carefully remove and dispose of all PPE as trace hazardous waste.[1][2] Remove the outer pair of gloves first, followed by the gown, and then the inner pair of gloves.
5. Storage and Final Disposal:
- Store sealed waste containers in a secure, designated area away from general laboratory traffic.
- Follow your institution's specific protocols for scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2] The final disposal of this compound waste must be conducted by a certified hazardous waste management facility.
Experimental Protocols and Signaling Pathways
This compound is a panRAF and SRC family kinase inhibitor developed for its potential in treating KRAS-mutant cancers.[4][5] Its mechanism of action involves the inhibition of key signaling pathways that drive tumor growth and proliferation.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits both RAF and SRC kinase signaling pathways.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stericycle.com [stericycle.com]
- 4. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The paradox-breaking panRAF plus SRC family kinase inhibitor, this compound, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling CCT3833
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of CCT3833, a pan-RAF/SRC inhibitor. Given that a specific Safety Data Sheet (SDS) for this investigational compound is not publicly available, the following recommendations are based on best practices for handling potent, cytotoxic, and investigational kinase inhibitors. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the first line of defense against exposure to potent compounds like this compound. The level of PPE should correspond to the procedure being performed.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Powder) | - Double nitrile gloves- Disposable lab coat or gown- Safety goggles- N95 or higher-rated respirator (within a ventilated enclosure) |
| Solution Preparation | - Double nitrile gloves- Disposable lab coat or gown- Safety goggles- Work performed within a certified chemical fume hood |
| In Vitro / In Vivo Experiments | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Double nitrile gloves- Disposable lab coat or gown |
Operational Protocols
Strict adherence to the following operational protocols is mandatory when working with this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear nitrile gloves and a lab coat during this process. If the container is compromised, notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Storage: Store this compound in a designated, well-ventilated, and secure area. The storage location should be clearly labeled with appropriate hazard warnings. Follow the supplier's recommendations for storage temperature, which is typically -20°C for long-term stability.
Handling and Preparation
-
Designated Area: All work with this compound, particularly when handling the solid form, must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to prevent inhalation of airborne particles.
-
Weighing: When weighing the powdered compound, use double nitrile gloves, a disposable gown, safety goggles, and an N95 respirator. Use dedicated spatulas and weighing boats.
-
Solution Preparation: Prepare stock solutions within a chemical fume hood. Add solvent to the powdered compound slowly to avoid splashing. Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Spill Management
-
Evacuate: In the event of a spill, evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
Decontaminate: For small spills, if trained and equipped to do so, wear appropriate PPE and cover the spill with an absorbent material. Decontaminate the area using a suitable deactivating agent if known, or with a detergent solution followed by a solvent rinse (e.g., ethanol). Collect all contaminated materials in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | All liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container. Do not pour any this compound waste down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a pan-inhibitor of RAF and SRC kinases, which are key components of signaling pathways that are often dysregulated in cancer. By inhibiting these kinases, this compound can block downstream signaling that promotes cell proliferation and survival.
Caption: this compound inhibits both RAF and SRC kinases.
Recommended Laboratory Workflow
The following workflow is recommended for handling this compound in a laboratory setting to ensure safety and experimental integrity.
Caption: Safe handling workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
